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[1,1'-Binaphthalene]-2,2'-dicarbonitrile Documentation Hub

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  • Product: [1,1'-Binaphthalene]-2,2'-dicarbonitrile
  • CAS: 76905-81-2

Core Science & Biosynthesis

Foundational

CAS number 129783-80-8 properties and suppliers

Technical Guide: CAS 129783-80-8 ((R)-1,1'-Binaphthyl-2,2'-dicarbonitrile) Part 1: Executive Summary Identity & Significance CAS 129783-80-8, chemically known as (R)-[1,1'-Binaphthalene]-2,2'-dicarbonitrile (or (R)-2,2'-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: CAS 129783-80-8 ((R)-1,1'-Binaphthyl-2,2'-dicarbonitrile)

Part 1: Executive Summary

Identity & Significance CAS 129783-80-8, chemically known as (R)-[1,1'-Binaphthalene]-2,2'-dicarbonitrile (or (R)-2,2'-Dicyano-1,1'-binaphthyl), is a high-value chiral synthon used in the asymmetric synthesis of pharmaceutical ingredients. It serves as a critical intermediate in the production of (R)-BINAM (1,1'-Binaphthyl-2,2'-diamine) and (R)-1,1'-Binaphthyl-2,2'-dicarboxylic acid , both of which are "privileged ligands" in organometallic catalysis.

Therapeutic Relevance While not a drug itself, this compound is the structural architect for catalysts used to manufacture enantiopure drugs. Its axial chirality (atropisomerism) is transferred to the metal center of a catalyst, enforcing stereochemical control in reactions such as asymmetric hydrogenation, Michael additions, and Diels-Alder reactions.

Part 2: Physicochemical Profile

Table 1: Chemical Specifications

PropertyData
Chemical Name (R)-[1,1'-Binaphthalene]-2,2'-dicarbonitrile
CAS Number 129783-80-8
Molecular Formula C₂₂H₁₂N₂
Molecular Weight 304.35 g/mol
Appearance White to off-white crystalline powder
Chirality Axial (Atropisomer), R-configuration
Melting Point 238–240 °C
Solubility Soluble in DCM, Chloroform, THF; Insoluble in Water
Stability Stable under normal conditions; sensitive to strong oxidizers
Hazard Class Irritant (Skin/Eye); Nitrile-associated toxicity risks

Part 3: Mechanism of Asymmetric Induction

The utility of CAS 129783-80-8 lies in its rigid binaphthyl backbone. Unlike point chirality (carbon centers), this molecule possesses axial chirality due to restricted rotation around the 1,1'-bond.

The "Chiral Pocket" Theory: When this dicarbonitrile is converted into a ligand (e.g., BINAM) and complexed with a metal (like Ru, Rh, or Pd), the bulky naphthyl rings create a steric "wall." This wall blocks one face of the substrate, forcing the incoming reagent to attack from the opposite side. This mechanism is the foundation of enantioselective catalysis .

Pathway Visualization: From Precursor to Active Catalyst

G BINOL (R)-BINOL (Starting Material) Triflate (R)-BINOL Ditriflate (Activated Intermediate) BINOL->Triflate Tf2O, Pyridine Nitrile (R)-1,1'-Binaphthyl- 2,2'-dicarbonitrile (CAS 129783-80-8) Triflate->Nitrile Zn(CN)2, Pd(PPh3)4 Cyanation BINAM (R)-BINAM (Chiral Diamine) Nitrile->BINAM LiAlH4 (Reduction) Acid (R)-Binaphthyl- Dicarboxylic Acid Nitrile->Acid Hydrolysis (H2SO4) Catalyst Active Metal Catalyst (e.g., Ru-BINAM) BINAM->Catalyst Complexation (Ru/Rh) Acid->Catalyst Complexation

Figure 1: The synthetic utility of CAS 129783-80-8 in generating privileged chiral ligands.[1][2]

Part 4: Experimental Protocols

Note: These protocols involve hazardous reagents (cyanides, lithium aluminum hydride). All procedures must be performed in a fume hood by trained personnel.

Protocol A: Synthesis of (R)-1,1'-Binaphthyl-2,2'-dicarbonitrile

Objective: Conversion of (R)-BINOL Ditriflate to the Dicarbonitrile.

  • Reagents:

    • (R)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) (1.0 equiv)

    • Zinc Cyanide (Zn(CN)₂) (2.0 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Solvent: Anhydrous DMF (Dimethylformamide)

  • Procedure:

    • Setup: Flame-dry a Schlenk flask and purge with Argon.

    • Dissolution: Add the ditriflate (e.g., 5.0 g) and Zn(CN)₂ to the flask. Add DMF (50 mL) via syringe.

    • Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure.

    • Reaction: Heat the mixture to 90–100 °C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 4:1). The product usually has a lower Rf than the starting triflate.

    • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with 2M ammonium hydroxide (to remove copper/zinc salts) followed by brine.

    • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol/Acetone to yield white crystals of CAS 129783-80-8.

Protocol B: Reduction to (R)-BINAM (Downstream Application)

Objective: Activation of the nitrile to the diamine ligand.

  • Reagents:

    • (R)-1,1'-Binaphthyl-2,2'-dicarbonitrile (CAS 129783-80-8)

    • LiAlH₄ (Lithium Aluminum Hydride) (4.0 equiv)

    • Solvent: Anhydrous THF

  • Procedure:

    • Setup: In a dry 3-neck flask under Argon, suspend LiAlH₄ in THF at 0 °C.

    • Addition: Add the dicarbonitrile solution (in THF) dropwise over 30 minutes.

    • Reflux: Warm to room temperature, then reflux for 4 hours.

    • Quench: Cool to 0 °C. Carefully add water, then 15% NaOH, then water (Fieser method).

    • Isolation: Filter the white precipitate.[2] Concentrate the filtrate to obtain crude (R)-BINAM.

Part 5: Safety & Handling

  • Nitrile Hazard: While aryl nitriles are more stable than alkyl nitriles, thermal decomposition or strong acid hydrolysis can release toxic cyanide gas. Always maintain basic pH in waste streams until treated.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert gas (Argon/Nitrogen) to prevent slow oxidation.

Part 6: Sourcing & Supply Chain

For research and pilot-scale procurement, the following suppliers are verified sources for CAS 129783-80-8.

Table 2: Supplier Directory

SupplierCatalog No.Purity GradeRegion
ChemScene CS-0093075≥98% (HPLC)Global/USA
BLD Pharm BD0094479398%Global/China
BenchChem B14789298%USA
Boc Sciences 129783-80-897%+Global

Note: Always request a Certificate of Analysis (CoA) confirming the optical rotation (


) to ensure enantiomeric purity, as racemic mixtures are useless for asymmetric synthesis.

References

  • Organic Syntheses. Synthesis of Chiral Binaphthyl Derivatives. Org.[3][4] Synth. 2019 , 96, 382-399.[3] Retrieved from [Link]

  • PubChem. 1,1'-Binaphthalene-2,2'-dicarbonitrile Compound Summary. Retrieved from [Link]

Sources

Exploratory

molecular structure of [1,1'-Binaphthalene]-2,2'-dicarbonitrile

The following technical guide details the molecular structure, synthesis, and applications of [1,1'-Binaphthalene]-2,2'-dicarbonitrile. Molecular Formula: C H N | CAS: 129783-80-8 (R), 129783-81-9 (S) | Class: Chiral Atr...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, synthesis, and applications of [1,1'-Binaphthalene]-2,2'-dicarbonitrile.

Molecular Formula: C


H

N

| CAS: 129783-80-8 (R), 129783-81-9 (S) | Class: Chiral Atropisomer[1]

Executive Summary: The Chiral Command Module

[1,1'-Binaphthalene]-2,2'-dicarbonitrile is a pivotal


-symmetric scaffold in asymmetric synthesis and materials science.[1] Unlike its parent compound BINOL (1,1'-bi-2-naphthol), which relies on hydrogen bonding for secondary interactions, the dicarbonitrile derivative introduces strong dipole moments and 

-accepting capabilities via the cyano groups.[1] Its primary utility lies in its role as a robust intermediate for constructing BOXAX ligands (bisoxazolines) and chiral covalent organic frameworks (COFs), where the rigidity of the binaphthyl axis governs stereoselectivity.

Molecular Architecture & Atropisomerism

The Restricted Axis

The defining feature of this molecule is axial chirality arising from restricted rotation around the C1–C1' bond connecting the two naphthalene rings.

  • Steric Clash: The bulky nitrile (-CN) groups at the 2 and 2' positions create a significant steric barrier against rotation.

  • Dihedral Angle: While the parent BINOL exhibits a dihedral angle (

    
    ) of ~70–90° depending on solvent and packing, the dicarbonitrile derivative maintains a similar "open-book" geometry. The linear nature of the cyano group (
    
    
    
    hybridized) reduces immediate steric clash at the bond compared to a methyl group, but the overall electronic repulsion maintains the chiral twist.
  • Racemization Barrier: The energy required to convert the (

    
    )-enantiomer to the (
    
    
    
    )-enantiomer involves passing through a planar transition state.[1] For 2,2'-substituted binaphthyls, this barrier is typically 35–40 kcal/mol , rendering the molecule optically stable even at elevated temperatures (up to ~100°C).[1]
Electronic Topography

The cyano groups are strong electron-withdrawing groups (EWGs).[1]

  • Inductive Effect (-I): Pulls electron density from the naphthalene rings, making the aromatic system electron-deficient compared to BINOL or BINAM.[1]

  • Dipole Moment: The two dipoles from the C-CN bonds vectorially add up, creating a substantial molecular dipole directed along the

    
     axis, which influences its alignment in liquid crystals and self-assembly in MOFs.
    
Visualization of Atropisomerism

The following diagram illustrates the stereochemical relationship and the rotational barrier.

Atropisomerism R_iso (R)-Enantiomer (Clockwise Twist) TS Transition State (Planar / Anti-Ci) ~37 kcal/mol Barrier R_iso->TS Thermal Stress (>150°C) TS->R_iso S_iso (S)-Enantiomer (Counter-Clockwise Twist) TS->S_iso Relaxation

Figure 1: The racemization pathway requires overcoming the steric clash of the 2,2'-substituents via a high-energy planar transition state.[1]

Synthesis Protocol: The "Gold Standard" Pathway

The most reliable modern synthesis avoids the harsh conditions of the Sandmeyer reaction (from BINAM) and instead utilizes the Pd-catalyzed cyanation of BINOL-bistriflates . This method preserves the optical purity of the starting material.

Precursor Preparation (Activation)

Reaction: (R)-BINOL


 (R)-BINOL-bis(triflate)[1]
  • Reagents: Triflic anhydride (

    
    ), Pyridine, DCM.
    
  • Conditions: 0°C to RT.

  • Mechanism: The hydroxyl groups are converted into triflates (-OTf), excellent leaving groups for oxidative addition.

Palladium-Catalyzed Cyanation

Reaction: (R)-BINOL-bis(triflate) + Zn(CN)




(R)-[1,1'-Binaphthalene]-2,2'-dicarbonitrile[1]
ParameterSpecificationRationale
Catalyst Pd(OAc)

(5 mol%)
Source of Pd(0) active species in situ.[1]
Ligand dppp (1,3-Bis(diphenylphosphino)propane)Bidentate ligand enforces cis-coordination, crucial for reductive elimination.[1]
Cyanide Source Zn(CN)

Less toxic and more soluble in organic solvents than NaCN/KCN.
Solvent DMF (Dimethylformamide)High boiling point polar aprotic solvent to solubilize Zn(CN)

.[1]
Temperature 120 °CRequired to overcome the activation energy of the C-O bond cleavage.
Time 24–48 HoursEnsures complete conversion; monitored by TLC.
Workflow Diagram

Synthesis BINOL (R)-BINOL (Starting Material) Activation Step 1: Activation Tf2O, Pyridine, DCM 0°C -> RT BINOL->Activation Triflate (R)-BINOL-bis(triflate) (Activated Intermediate) Activation->Triflate Cyanation Step 2: Cyanation Zn(CN)2, Pd(OAc)2, dppp DMF, 120°C Triflate->Cyanation Product (R)-[1,1'-Binaphthalene]-2,2'-dicarbonitrile (Target Molecule) Cyanation->Product Stereoretention

Figure 2: Stereospecific synthesis from BINOL.[1] The configuration (R or S) is retained throughout the sequence.

Physicochemical Characterization

To validate the structure and purity of the synthesized dicarbonitrile, the following spectroscopic markers are definitive:

Infrared Spectroscopy (FT-IR)
  • Diagnostic Peak: A sharp, distinct absorption band at ~2220–2230 cm

    
     .[1]
    
  • Interpretation: This corresponds to the

    
     stretching vibration. The absence of a broad band at 3300–3500 cm
    
    
    
    confirms the complete consumption of the starting BINOL hydroxyl groups.
Nuclear Magnetic Resonance ( C NMR)
  • Nitrile Carbon: Look for a signal at ~115–118 ppm .

  • Quaternary C2/C2': The aromatic carbon attached to the nitrile will show a distinct shift compared to the C-O carbon of the triflate precursor (typically shifting upfield due to the shielding cone of the triple bond relative to the triflate).

Optical Rotation[1]
  • Method: Polarimetry in THF or CHCl

    
     (c = 1.0).[1]
    
  • Sign: The sign of rotation (

    
     or 
    
    
    
    ) usually follows the parent BINOL but must be experimentally verified as electronic changes can invert the observed rotation despite retained absolute configuration.
  • Chiral HPLC: Enantiomeric excess (ee) should be >99%, verified using a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase).

Applications in Research & Development

Precursor to BOXAX Ligands

The dicarbonitrile is the immediate precursor to Bis(oxazolinyl)binaphthyls (BOXAX) .

  • Mechanism: Reaction with amino alcohols followed by cyclization.

  • Utility: These ligands coordinate with Lewis acids (Cu, Zn) to catalyze asymmetric Diels-Alder reactions and cyclopropanations with high enantioselectivity.[1]

Covalent Organic Frameworks (COFs)

The nitrile groups serve as anchor points for trimerization into triazine linkages.

  • Structure: The twisted binaphthyl core prevents

    
    -stacking flattening, creating 3D porous networks with inherent chirality.
    
  • Use Case: Chiral separation membranes and heterogeneous asymmetric catalysis.

Fluorescence Sensors

Derivatives of the dicarbonitrile exhibit Intramolecular Charge Transfer (ICT) . The rigid binaphthyl backbone prevents non-radiative decay via rotation, leading to high quantum yields. These are used as fluorescent probes for chiral recognition of amino acids.

References

  • Hershberger, J. C., et al. "Palladium-Catalyzed Stereospecific Coupling of BINOL-bistriflates and Zinc Cyanide."[1] Synlett, vol. 33, no. 18, 2022, pp. 1837–1840.

  • Takaya, H., et al. "Practical synthesis of (R)- and (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." Organic Syntheses, vol. 67, 1989, p. 20. (Foundational reference for binaphthyl activation).

  • Pu, L. "1,1'-Binaphthyl Dimers, Oligomers, and Polymers: Molecular Recognition, Asymmetric Catalysis, and New Materials."[1] Chemical Reviews, vol. 98, no. 7, 1998, pp. 2405–2494.

  • Ma, L., et al. "Preparation of Chiral Binaphthyl-Based Covalent Organic Frameworks." Journal of the American Chemical Society, vol. 138, no. 18, 2016.

Sources

Foundational

Theoretical and Computational Studies of Binaphthyl Derivatives: Mechanisms, Chiroptics, and Asymmetric Catalysis

Introduction to Atropisomeric Scaffolds Binaphthyl derivatives, most notably 1,1'-bi-2-naphthol (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), serve as foundational scaffolds in asymmetric catalysis, ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Atropisomeric Scaffolds

Binaphthyl derivatives, most notably 1,1'-bi-2-naphthol (BINOL) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), serve as foundational scaffolds in asymmetric catalysis, chiral recognition, and pharmaceutical development[1]. Unlike molecules with point chirality, the stereochemistry of binaphthyls arises from atropisomerism—hindered rotation around the C1-C1' chiral axis.

Understanding the behavior of these molecules requires moving beyond empirical observation. Computational chemistry—specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)—provides the necessary mechanistic resolution to predict racemization barriers, assign absolute configurations, and rationally design enantioselective transition states[2].

Conformational Dynamics and Racemization Barriers

Configurational stability is a critical quality attribute for any chiral Active Pharmaceutical Ingredient (API) or catalyst. If the energy barrier to rotation (


) is too low, the compound will racemize at operating temperatures, obliterating its enantioselectivity[3].

Theoretical studies demonstrate that the racemization of 1,1'-binaphthyl derivatives primarily proceeds via an anti pathway, passing through a centrosymmetric (


) transition state[2]. This pathway is energetically favored over the syn route because it minimizes steric clashes between the 2,2' and 8,8' substituents while simultaneously reducing the transition state dipole moment[2].
Table 1: Calculated vs. Experimental Racemization Barriers of Binaphthyls

Quantitative data comparing theoretical DFT predictions (B3LYP/6-31G(d,p)) with experimental benchmarks[2].

CompoundPreferred PathwayTS SymmetryCalc.

(kcal/mol)
Exp.

(kcal/mol)
Optical Stability
1,1'-Binaphthylanti

~ 22.822.0 - 24.0Low (Racemizes at RT)
BINOLanti

~ 36.537.0 - 38.0High (Stable at RT)
BINAPanti

> 40.0> 40.0Very High

Chiroptical Properties and Absolute Configuration Assignment

In pharmaceutical development, assigning the absolute configuration of a chiral molecule is a strict regulatory requirement. Electronic Circular Dichroism (ECD) spectroscopy, when coupled with Time-Dependent DFT (TD-DFT), provides a self-validating, non-destructive system for this assignment[4].

The experimental ECD spectrum is a macroscopic manifestation of microscopic quantum transitions. By computing the rotatory strengths of electronic transitions, scientists can match theoretical spectra to experimental data to unambiguously assign the (R) or (S) configuration[5]. Range-separated functionals (e.g., CAM-B3LYP) are strictly preferred for BINOL derivatives because they correctly model the asymptotic behavior of the exchange potential, preventing the artificial lowering of charge-transfer states often seen in standard hybrid functionals[4].

Protocol: TD-DFT Workflow for ECD-Based Absolute Configuration Assignment

This protocol is designed as a self-validating loop to ensure computational accuracy before spectral matching.

  • Conformational Search: Perform a molecular mechanics (e.g., OPLS4) conformational search to identify all low-energy rotamers within a 5.0 kcal/mol window.

    • Causality: Binaphthyls are highly flexible around the C1-C1' axis in solution; failing to account for the full conformational ensemble leads to inaccurate spectral weighting.

  • Geometry Optimization: Optimize the geometries of the identified conformers using DFT (e.g., B3LYP/6-311G(d,p)) coupled with an implicit solvation model (e.g., PCM).

  • Frequency Analysis (Self-Validation Step): Calculate the vibrational frequencies for each optimized geometry.

    • Causality: This step mathematically validates the optimization. A true local minimum must possess zero imaginary frequencies. It also extracts the Gibbs free energy (

      
      ) necessary for Boltzmann population analysis.
      
  • Excitation Calculation (TD-DFT): Compute the first 50–100 singlet electronic transitions using a range-separated functional (e.g., CAM-B3LYP) and an augmented basis set (e.g., def2-TZVP)[4].

  • Spectral Simulation: Apply Gaussian or Lorentzian line broadening to the calculated rotatory strengths to simulate the absorption bands.

  • Boltzmann Averaging: Weight the individual simulated spectra according to the Boltzmann distribution of their respective conformers'

    
     values to generate the final theoretical ECD spectrum.
    

ECD_Workflow A 1. Conformational Search (Identify Low-Energy Rotamers) B 2. Geometry Optimization (DFT with Implicit Solvation) A->B C 3. Frequency Analysis (Verify Minima & Extract ΔG) B->C D 4. TD-DFT Excitations (Compute Rotatory Strengths) C->D E 5. Boltzmann Averaging (Weight by ΔG Distribution) D->E F 6. ECD Spectrum Simulation (Assign Absolute Configuration) E->F

Fig 1. TD-DFT computational workflow for predicting ECD spectra of binaphthyls.

Transition State Modeling in Asymmetric Catalysis

BINAP is a cornerstone of asymmetric catalysis, famously utilized in the Noyori Ru(II)-catalyzed asymmetric hydrogenation of ketones[1]. The causality behind its profound stereocontrol lies in the "quadrant blocking" model, which has been extensively validated through QM/MM and DFT calculations[3].

When BINAP coordinates to a transition metal, its rigid binaphthyl backbone forces the phenyl rings on the phosphorus atoms into a specific chiral array. This conformation effectively "blocks" two diagonal quadrants of the metal's coordination sphere through severe steric repulsion[3]. Consequently, the incoming prochiral substrate is steered into an open quadrant, funneling the reaction through a single, highly favored diastereomeric transition state[1].

Catalytic_Cycle Pre Ru(II)-BINAP Precatalyst C2-Symmetric Chiral Environment Bind Substrate Coordination Ketone Binds to Metal Center Pre->Bind + Ketone / H2 TS Diastereomeric Transition State Quadrant Blocking Steers Trajectory Bind->TS Steric Hindrance Transfer Bifunctional Hydride Transfer Concerted Activation TS->Transfer Enantioselection Release Product Release Enantiopure Chiral Alcohol Transfer->Release Catalytic Turnover Release->Pre - Product

Fig 2. Catalytic cycle and stereocontrol mechanism of Ru(II)-BINAP asymmetric hydrogenation.

Emerging Frontiers: Machine Learning and Chiral Nanographenes

Computational studies are rapidly evolving beyond static DFT modeling.

  • Machine Learning (ML) in Catalysis: Advanced ML protocols are now being deployed to decipher the complex, non-linear interdependencies between catalyst descriptors and enantioselectivity. By training algorithms on quantum chemically derived molecular descriptors of binaphthyl catalyst families, researchers can predict the enantiomeric excess (ee) of asymmetric hydrogenations prior to running the physical experiment[6].

  • Chiral Nanographenes: The BINOL architecture is currently being utilized to design rigid, atropisomeric chiral nanographenes. DFT calculates massive racemization barriers (e.g., ~35 kcal/mol) for these structures, ensuring absolute optical stability. These rigid frameworks exhibit intense circularly polarized luminescence (CPL), making them highly valuable for advanced optoelectronic applications and chiral sensing[7].

References

  • Title: Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Conformational Dynamics in Asymmetric Catalysis: Is Catalyst Flexibility a Design Element? Source: PMC (NIH) URL: [Link]

  • Title: A unified machine-learning protocol for asymmetric catalysis as a proof of concept demonstration using asymmetric hydrogenation Source: PNAS URL: [Link]

  • Title: BINOL-like atropisomeric chiral nanographene Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Circular dichroism spectrum of (R)-(+)-3,3'-dibromo-1,1'-bi-2-naphthol in albumin Source: PubMed (NIH) URL: [Link]

Sources

Exploratory

Technical Deep Dive: Chirality & Atropisomerism in Binaphthyl Compounds

This technical guide details the stereochemical principles, resolution protocols, and characterization methodologies for binaphthyl compounds, specifically focusing on 1,1'-bi-2-naphthol (BINOL) and its derivatives. It i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stereochemical principles, resolution protocols, and characterization methodologies for binaphthyl compounds, specifically focusing on 1,1'-bi-2-naphthol (BINOL) and its derivatives. It is designed for researchers in medicinal chemistry and asymmetric catalysis.

Executive Summary

Binaphthyls represent the archetype of atropisomerism —axial chirality resulting from restricted rotation around a single bond. While historically pivotal as privileged ligands in asymmetric catalysis (e.g., BINAP, BINOL), the relevance of binaphthyls has surged in modern drug discovery. Approximately 30% of FDA-approved small molecules since 2011 possess an atropisomeric axis.[1] Understanding the thermodynamic stability and kinetic resolution of these axes is now a critical competency for drug development professionals to prevent in vivo racemization and ensure target selectivity.

Mechanistic Foundation: The Physics of Atropisomerism

Unlike point chirality (


 carbon), atropisomerism relies on steric hindrance around an axis (

-

bond).[2] In 1,1'-binaphthyls, the rotation is impeded by the clash of substituents at the 2,2' and 8,8' positions.
The Energy Landscape & Classification

The stability of a binaphthyl atropisomer is defined by the rotational energy barrier (


). For pharmaceutical applications, these are categorized into three classes based on their half-life (

) at physiological temperature (37°C):
ClassStability Profile

(kcal/mol)

at 37°C
Development Strategy
Class 1 Labile< 20< 60 secondsTreat as achiral (rapidly equilibrating).
Class 2 Intermediate20 – 30Minutes to YearsHigh Risk. Can racemize during shelf-life or in vivo.
Class 3 Stable> 30> 4.5 YearsDevelop as a single enantiomer (stable atropisomer).

BINOL falls firmly into Class 3 with a


 of ~37.5 kcal/mol, rendering it optically stable even at elevated temperatures.
Visualization of Rotational Barrier

The following diagram illustrates the potential energy surface of a Class 3 binaphthyl. The "Anti" conformation represents the stable enantiomers (


 and 

), while the "Syn" transition state represents the high-energy eclipsed conformation required for racemization.

AtropisomerEnergy R_iso (R)-Enantiomer (Energy Minimum) TS Transition State (Syn-Eclipsed) ~37 kcal/mol Barrier R_iso->TS Thermal Activation TS->R_iso S_iso (S)-Enantiomer (Energy Minimum) TS->S_iso Relaxation S_iso->TS

Figure 1: Reaction coordinate of binaphthyl racemization. The high barrier prevents spontaneous interconversion at ambient temperatures.

Protocol: Optical Resolution of Racemic BINOL

The most robust method for obtaining enantiopure BINOL is inclusion crystallization using chiral ammonium salts. This method is superior to enzymatic resolution for scale-up because it relies on thermodynamic stability rather than kinetic rates.

The Principle

The resolving agent,


-benzylcinchonidinium chloride , forms a specific 1:1 inclusion complex with (R)-BINOL  via hydrogen bonding between the ammonium chloride and the hydroxyl groups of the binaphthyl. This complex is insoluble in acetonitrile, while the (S)-BINOL remains in solution.
Step-by-Step Experimental Workflow

Materials:

  • Racemic 1,1'-bi-2-naphthol (

    
    -BINOL)[3][4][5][6]
    
  • 
    -benzylcinchonidinium chloride (Resolving Agent)[5][6][7][8][9]
    
  • Acetonitrile (Solvent)[5][6][10]

  • Ethyl Acetate / HCl (for salt breakup)[9]

Methodology:

  • Complex Formation:

    • Suspend

      
      -BINOL (1.0 equiv) and 
      
      
      
      -benzylcinchonidinium chloride (0.55 equiv) in acetonitrile (10 mL per gram of BINOL).
    • Heat the mixture to reflux (82°C) with vigorous stirring until a clear homogeneous solution is obtained.

    • Note: Complete dissolution is critical to ensure the thermodynamic equilibrium is reached.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature over 4–6 hours.

    • Stir at room temperature for an additional 2 hours. A thick precipitate will form.

    • Checkpoint: Rapid cooling may trap the (S)-isomer. Slow cooling favors the pure (R)-inclusion complex.

  • Filtration & Washing:

    • Filter the solid precipitate under vacuum.

    • Wash the cake with cold acetonitrile.

    • Filtrate: Contains (S)-BINOL (approx. 80-90% ee).[7] Save for recovery.

    • Solid: Contains the (R)-BINOL

      
       Ammonium salt complex (>99% de).
      
  • Liberation of (R)-BINOL:

    • Suspend the solid complex in a mixture of Ethyl Acetate and 1N HCl.

    • Stir until the solid dissolves and two clear layers form.

    • Separate the organic layer (EtOAc) containing the pure (R)-BINOL.[9]

    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Recrystallization (Optional Polishing):

    • If ee < 99%, recrystallize the liberated BINOL from toluene.

ResolutionWorkflow Start Racemic BINOL + N-benzylcinchonidinium Cl Reflux Reflux in MeCN (Homogeneous Solution) Start->Reflux Cool Slow Cooling (Selective Crystallization) Reflux->Cool Filter Vacuum Filtration Cool->Filter Solid Solid Precipitate (R)-BINOL Complex Filter->Solid Insoluble Liquid Filtrate (Mother Liquor) Enriched (S)-BINOL Filter->Liquid Soluble Hydrolysis Acid Hydrolysis (EtOAc / 1N HCl) Solid->Hydrolysis FinalR Pure (R)-BINOL >99% ee Hydrolysis->FinalR

Figure 2: Workflow for the resolution of (R)-BINOL via inclusion complexation.

Characterization & Validation

Validating the enantiopurity of binaphthyls requires orthogonal analytical techniques.

Electronic Circular Dichroism (ECD)

ECD is the definitive method for assigning absolute configuration in binaphthyls. The exciton coupling between the two naphthalene chromophores produces a characteristic "couplet."

  • (R)-BINOL Signature:

    • First Cotton Effect (Longer

      
      ):  Positive peak at ~226 nm.
      
    • Second Cotton Effect (Shorter

      
      ):  Negative peak at ~240 nm.
      
    • Note: Solvent effects can shift these maxima slightly, but the sign pattern (+/- for R) generally remains consistent in standard solvents like MeOH or MeCN.

HPLC Analysis

Chiral High-Performance Liquid Chromatography is required for quantitative ee determination.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (typically 90:10 to 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Separation: Due to the

    
     symmetry, the peaks are usually sharp. Baseline separation (
    
    
    
    ) is readily achieved.

Applications in Drug Discovery

Beyond catalysis, the binaphthyl scaffold serves as a model for Class 3 atropisomeric drugs .

Kinase Inhibitors

Inhibitors of PI3K and other kinases often possess biaryl axes. If the rotational barrier is in the "danger zone" (Class 2), the drug exists as a slowly interconverting mixture in vivo, complicating pharmacokinetics (PK).

  • Strategy: Chemists utilize the "locking" principle found in BINOL. By adding bulky substituents (e.g., methyl, chloro) at the ortho positions of the biaryl axis, the barrier is raised >30 kcal/mol, freezing the conformation into a single, stable atropisomer (Class 3).

Self-Validating Design

When designing atropisomeric drugs, use the Rotational Energy Check :

  • Compute the barrier (DFT, B3LYP/6-31G*).

  • If

    
     kcal/mol, modify steric bulk.
    
  • Synthesize and measure racemization kinetics at 37°C and 60°C to confirm Class 3 status.

References

  • Optical Stability of 1,1′-Binaphthyl Derivatives. ACS Omega. (2019). Provides thermodynamic data on racemization barriers.

  • Resolution of 1,1'-Bi-2-Naphthol. Organic Syntheses. (2014). The authoritative protocol for N-benzylcinchonidinium chloride resolution.

  • Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry. (2018). Review of atropisomer classification (Class 1-3) in pharma.

  • Practical Method for Optical Resolution of BINOL. Tetrahedron. (2000).[5][6] Detailed mechanistic insight into the inclusion complex.

  • Electronic Circular Dichroism of Binaphthyls. The Journal of Physical Chemistry A. (2001). Theoretical and experimental CD spectra analysis.

Sources

Foundational

discovery and history of [1,1'-Binaphthalene]-2,2'-dicarbonitrile

This guide details the technical history, synthesis, and strategic utility of [1,1'-Binaphthalene]-2,2'-dicarbonitrile (often abbreviated as 1,1'-binaphthyl-2,2'-dicarbonitrile). It is structured for researchers requirin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical history, synthesis, and strategic utility of [1,1'-Binaphthalene]-2,2'-dicarbonitrile (often abbreviated as 1,1'-binaphthyl-2,2'-dicarbonitrile). It is structured for researchers requiring actionable protocols and mechanistic insight.

Executive Summary

[1,1'-Binaphthalene]-2,2'-dicarbonitrile (CAS: 129783-80-8 for the (R)-isomer) serves as a pivotal chiral gateway intermediate in asymmetric synthesis. Unlike its precursor BINOL (1,1'-bi-2-naphthol), which relies on hydroxyl functionality, the dicarbonitrile provides access to C2-symmetric dicarboxylic acids, diamines (BINAM), and dialdehydes without compromising the atropisomeric stability of the binaphthyl backbone. Its discovery and utilization were driven by the need to diversify the "chiral pool" beyond BINAP and BINOL, specifically for Lewis acid catalysis and enantioselective molecular recognition.

Historical Genesis & Discovery

The history of the dicarbonitrile is inextricably linked to the evolution of atropisomerism (axial chirality).

  • The Precursor Era (1926–1980s): The foundational work by Pummerer (1926) established the oxidative coupling of 2-naphthol to form BINOL. For decades, BINOL was the terminal chiral scaffold.

  • The Ligand Revolution (1980s): With the advent of Noyori’s BINAP in 1980, the demand for functionalized binaphthyls exploded. Researchers needed electrophilic handles at the 2,2'-positions to create new ligand classes.

  • Emergence of the Nitrile (1990s–2000): The dicarbonitrile was identified not as a target drug, but as a linchpin intermediate . Early attempts to synthesize it via the Rosenmund-von Braun reaction (using CuCN on 2,2'-dibromo-1,1'-binaphthalene) were plagued by harsh conditions (>200°C) that risked partial racemization.

  • The Modern Breakthrough (2000s): The definitive, high-fidelity synthesis was solidified by Kočovský et al. (Coll. Czech. Chem. Commun., 2000) and later refined by Buchwald and others using Pd-catalyzed cyanation. These methods allowed the conversion of BINOL-ditriflates to dicarbonitriles under mild conditions, preserving >99% enantiomeric excess (ee).

Synthetic Evolution & Protocols

A. The "Gold Standard" Protocol: Pd-Catalyzed Cyanation

Why this method? It avoids the extreme heat of copper-mediated couplings, preventing atropisomerization. It uses the commercially available BINOL as the chiral source.

Prerequisites:

  • Substrate: (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) (BINOL-Ditriflate).

  • Catalyst: Pd(OAc)₂ with dppe (1,2-bis(diphenylphosphino)ethane) or dppf.

  • Reagent: Zn(CN)₂ (Zinc cyanide) is preferred over KCN for solubility and kinetics in DMF.

Step-by-Step Methodology:
  • Activation: Convert enantiopure BINOL to the ditriflate using triflic anhydride (

    
    ) and pyridine in DCM at 0°C. Critical: Ensure complete conversion; monotriflates are difficult to separate later.
    
  • Cyanation Setup: In a glovebox or under strictly inert Ar atmosphere, charge a Schlenk flask with:

    • BINOL-Ditriflate (1.0 equiv)

    • Zn(CN)₂ (2.0 equiv)

    • Pd(OAc)₂ (5-10 mol%)

    • dppf (10-20 mol%)

    • Solvent: Anhydrous DMF (0.1 M concentration).

  • Reaction: Heat to 80–100°C for 12–24 hours. Observation: The solution typically turns from orange to dark brown.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M NH₄OH (to scavenge zinc salts) followed by brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The dicarbonitrile elutes as a crystalline solid.

B. The Classical Route (Historical Context)

Why avoid this? High temperatures (200°C+) required for the Rosenmund-von Braun reaction often degrade the optical purity.

  • Substrate: 2,2'-Dibromo-1,1'-binaphthalene.[1]

  • Reagent: CuCN in NMP or Quinoline.

  • Condition: Reflux at >180°C.

  • Outcome: Lower yields and variable ee compared to the Pd-route.

Strategic Utility & Transformations

The dicarbonitrile is rarely the end product. It is the "switch" that allows access to three distinct chemical spaces:

Target FamilyReaction PathwayApplication
BINAM (Diamine)Reduction (

or

)
Chiral Schiff bases, Organocatalysts
Dicarboxylic Acid Hydrolysis (

or

)
MOFs, Hydrogen-bonding catalysts
Dialdehyde Reduction (DIBAL-H)Condensation reactions, Salen ligands
Visualization of the Pathway

The following diagram illustrates the central role of the dicarbonitrile in the binaphthyl family tree.

BinaphthylPathways BINOL BINOL (Starting Material) Ditriflate BINOL-Ditriflate (Activated) BINOL->Ditriflate Tf2O, Pyridine (Activation) Dibromide 2,2'-Dibromo- binaphthalene BINOL->Dibromide PPh3, Br2 (Classical) Nitrile [1,1'-Binaphthalene]- 2,2'-dicarbonitrile (The Pivot) Ditriflate->Nitrile Pd(OAc)2, Zn(CN)2 (High Fidelity) Dibromide->Nitrile CuCN, Heat (Rosenmund-von Braun) BINAM BINAM (Diamine) Nitrile->BINAM LiAlH4 (Reduction) Diacid Dicarboxylic Acid Nitrile->Diacid Hydrolysis Dialdehyde Dialdehyde Nitrile->Dialdehyde DIBAL-H

Caption: The strategic position of the dicarbonitrile allows divergence into amine, acid, and aldehyde functionalities while preserving axial chirality.

Physical Properties & Characterization

Researchers should benchmark their synthesized material against these parameters. Note that optical rotation is highly sensitive to solvent and temperature.

PropertyValue / Description
Molecular Formula

Molecular Weight 304.35 g/mol
Physical State White to off-white crystalline solid
Melting Point High melting solid (Precursors often >200°C; refer to specific lit.[1] for isomer)
Solubility Soluble in DCM, CHCl₃, THF; Insoluble in water/alcohols
IR Spectrum Distinct

stretch at ~2220–2230

Chirality Atropisomeric (stable to racemization <150°C)

Validation Check: To confirm the success of the cyanation:

  • IR Spectroscopy: Look for the appearance of the sharp nitrile peak (~2225

    
    ) and the disappearance of the sulfonate stretches (if starting from ditriflate).
    
  • 
     NMR:  The nitrile carbon typically appears around 115–119 ppm .
    

References

  • Kočovský, P., et al. (2000). "Synthesis of Enantiomerically Pure 2,2'-Disubstituted 1,1'-Binaphthyls." Collection of Czechoslovak Chemical Communications, 65(5), 729–746. Link

    • The authoritative source for the cyanation of binaphthyl trifl
  • Cai, D., et al. (1993). "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." Organic Syntheses, 76, 6. Link

    • Provides the foundational protocol for the ditriflate intermedi
  • Uozumi, Y., & Hayashi, T. (1993). "Synthesis of Optically Active 2-(Diarylphosphino)-1,1'-binaphthyls." Journal of the American Chemical Society, 115, 7034. Link

    • Establishes the utility of the ditriflate route for functionaliz
  • Friedman, L., & Shechter, H. (1961). "Preparation of Nitriles from Halides and Sodium Cyanide." Journal of Organic Chemistry, 26(7), 2522–2524. Link

    • Background on the classical cyan
  • Takaya, H., et al. (1986). "Practical synthesis of (R)- and (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)." Journal of Organic Chemistry, 51(5), 629–635. Link

    • Historical context for the dibromide route.

Sources

Protocols & Analytical Methods

Method

The Bioelectronic Interface: Bridging Materials Science and Drug Development

Application Note: High-Throughput Drug Toxicity Screening via PEDOT:PSS Organic Electrochemical Transistors Organic electrochemical transistors (OECTs) represent a paradigm shift in bioelectronics, offering unprecedented...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Drug Toxicity Screening via PEDOT:PSS Organic Electrochemical Transistors

Organic electrochemical transistors (OECTs) represent a paradigm shift in bioelectronics, offering unprecedented transconductance and biocompatibility for in vitro diagnostics[1]. Unlike traditional field-effect transistors that rely exclusively on interfacial charge accumulation, OECTs utilize organic mixed ionic-electronic conductors (OMIECs)[2]. The most prominent of these is poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), a polymer blend that allows volumetric ion penetration into its bulk structure[3].

For drug development professionals, this materials science breakthrough translates into a highly sensitive, label-free platform for monitoring the integrity of barrier tissues—such as the gastrointestinal tract or the blood-brain barrier—during preclinical drug screening[4].

Mechanistic Causality: How OECTs Measure Tissue Integrity

In a typical in vitro barrier model, epithelial or endothelial cells are cultured directly on the OECT channel or on a porous membrane suspended above it. As these cells mature, they form tight junctions, creating a highly resistive paracellular barrier[4].

When a positive gate voltage (


) is applied via an Ag/AgCl electrode submerged in the culture medium, cations are driven toward the PEDOT:PSS channel[5]. An intact cell layer acts as a biological dielectric, impeding this ion flux[4]. However, if a drug candidate induces cytotoxicity, it disrupts these tight junctions, lowering the Transepithelial Electrical Resistance (TEER)[6]. This increased permeability allows a rapid influx of cations into the PEDOT:PSS film, which compensates the pendant sulfonate groups (PSS

) and de-dopes the conductive PEDOT backbone[3]. The macroscopic result is a measurable, proportional drop in the drain current (

) that serves as a real-time toxicity readout[1].

OECT_Workflow Electrolyte Electrolyte (Culture Media) Ionic Source Tissue Barrier Tissue (Caco-2) Tight Junctions Intact Electrolyte->Tissue Cation Migration Gate Gate Electrode (Ag/AgCl) Applies Vg Gate->Electrolyte Voltage Bias IonFlux Modulated Ion Flux (Δ TEER) Tissue->IonFlux Permeability Shift Drug Drug Challenge Toxicity Induction Drug->Tissue Disrupts Barrier Channel PEDOT:PSS Channel Mixed Conductor IonFlux->Channel Cation Injection Readout Drain Current (Id) Real-time Readout Channel->Readout De-doping (Id Drop)

OECT mechanism for monitoring barrier tissue integrity during drug toxicity screening.

Comparative Analysis of Barrier Integrity Sensors

To justify the transition from traditional assays to OECT platforms, we must evaluate the quantitative performance metrics of existing technologies. The table below summarizes why OECTs are rapidly becoming the gold standard for high-throughput screening.

MetricEVOM (Chopstick Electrodes)ECIS (Impedance Sensing)PEDOT:PSS OECT Array
Measurement Principle Ohmic resistanceAC ImpedanceMixed ionic-electronic transconductance
Sensitivity (Signal-to-Noise) LowMediumUltra-High (

mS)
Spatiotemporal Resolution Poor (Manual, endpoint)Good (Continuous)Excellent (Microsecond response, arrayable)
Label-Free Operation YesYesYes
Suitability for High-Throughput LowHighVery High (Photolithographically patterned)

Self-Validating Experimental Protocol: OECT Fabrication and Toxicity Assay

As a Senior Application Scientist, I emphasize that a robust protocol must incorporate self-validation at every phase to ensure data integrity. The following workflow details the fabrication of a PEDOT:PSS OECT array and its application in a Caco-2 intestinal barrier toxicity assay.

Phase I: Device Fabrication & Materials Engineering

Causality Note: Pristine PEDOT:PSS is water-soluble and exhibits suboptimal conductivity for microelectronic applications. We introduce specific chemical additives to resolve this before device integration.

  • Substrate Preparation: Clean glass substrates via sequential sonication in acetone, isopropanol, and deionized water for 10 minutes each. Dry with N

    
     and subject to O
    
    
    
    plasma for 5 minutes to enhance hydrophilicity.
  • Electrode Patterning: Deposit 10 nm of Ti (adhesion layer) and 100 nm of Au via electron-beam evaporation. Pattern the source and drain electrodes using standard photolithography and wet etching[7].

  • Formulation of the Active Channel: To a commercial PEDOT:PSS dispersion, add 5% v/v ethylene glycol (EG). Causality: EG induces secondary doping and phase separation, significantly enhancing electronic conductivity[3]. Add 1% v/v 3-glycidyloxypropyltrimethoxysilane (GOPS). Validation Step: GOPS acts as a crosslinker, covalently bonding the polymer chains to prevent dissolution in the aqueous cell culture medium during long-term incubation[3].

  • Spin-Coating & Patterning: Spin-coat the PEDOT:PSS blend at 3000 rpm for 30 seconds[7]. Anneal at 140°C for 1 hour to activate the GOPS crosslinking. Pattern the channel using a sacrificial Parylene-C peel-off technique or photolithography[8].

Phase II: Cell Culture Integration (The Biological Dielectric)
  • Sterilization: Sterilize the OECT arrays under UV light for 30 minutes and rinse with sterile PBS.

  • Cell Seeding: Seed Caco-2 cells (human colorectal adenocarcinoma) directly onto the PEDOT:PSS channel at a density of

    
     cells/cm
    
    
    
    .
  • Barrier Maturation: Culture the cells in DMEM supplemented with 10% FBS for 21 days. Validation Step: Monitor the baseline transient drain current (

    
    ) daily. A plateau in the transient response time constant (
    
    
    
    ) indicates the formation of mature tight junctions, serving as an internal quality control before drug application[4].
Phase III: Drug Toxicity Screening Assay
  • Baseline Acquisition: Apply a constant drain voltage (

    
     V) and pulse the gate voltage (
    
    
    
    V) for 2 seconds. Causality Note: Pulsing
    
    
    rather than applying a continuous DC bias prevents prolonged ionic stress on the cells and avoids parasitic electrochemical reactions at the electrodes. Record the baseline
    
    
    transient.
  • Drug Challenge: Introduce the drug candidate (e.g., a chemotherapeutic compound or a known tight-junction disruptor like EGTA as a positive control) into the apical culture medium.

  • Real-Time Monitoring: Record

    
     pulses every 15 minutes over a 24-hour period.
    
  • Data Extraction: Calculate the effective resistance of the cell layer (

    
    ) by fitting the 
    
    
    
    transient to a resistor-capacitor (RC) circuit model. A statistically significant decrease in
    
    
    relative to the baseline confirms drug-induced barrier disruption[4].

References

  • Organic Electrochemical Transistors (OECTs) Toward Flexible and Wearable Bioelectronics, nih.gov,[Link]

  • Fabrication of PEDOT:PSS-based solution gated organic electrochemical transistor array for cancer cells detection, rsc.org,[Link]

  • Electropolymerized PEDOT:PSS Thin Films for Fabrication of Vertical Organic Electrochemical Transistors, mdpi.com,[Link]

  • Integrated Sensing Arrays Based on Organic Electrochemical Transistors, ieee.org,[Link]

  • Electrochemical Fabrication and Characterization of Organic Electrochemical Transistors Using poly(3,4-ethylenedioxythiophene) with Various Counterions, acs.org,[Link]

  • Fg-OECT device for continuous airway epithelium resistance monitoring, researchgate.net,[Link]

  • Chemical Strategies of Tailoring PEDOT:PSS for Bioelectronic Applications: Synthesis, Processing and Device Fabrication, chinesechemsoc.org,[Link]

  • Skin-on-a-Chip Technology: Microengineering Physiologically Relevant In Vitro Skin Models, nih.gov,[Link]

Sources

Application

Application Note: Stereoconservative Synthesis of [1,1'-Binaphthalene]-2,2'-dicarbonitrile Derivatives

Executive Summary [1,1'-Binaphthalene]-2,2'-dicarbonitrile (commonly referred to as 2,2'-dicyano-1,1'-binaphthyl) is a highly privileged -symmetric chiral building block. It serves as a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1,1'-Binaphthalene]-2,2'-dicarbonitrile (commonly referred to as 2,2'-dicyano-1,1'-binaphthyl) is a highly privileged


-symmetric chiral building block. It serves as a critical intermediate in the synthesis of homochiral 1,1'-binaphthyl-2,2'-dicarboxylic acids, dicarbaldehydes, and various axially chiral ligands utilized in asymmetric catalysis. This application note details a self-validating, stereoconservative protocol for synthesizing these dicarbonitrile derivatives from [1,1'-Binaphthalene]-2,2'-diol (BINOL) via a palladium-catalyzed cyanation pathway.

Strategic Rationale and Mechanistic Framework

The classical synthesis of aromatic nitriles via the Rosenmund-von Braun reaction requires harsh conditions (excess CuCN, temperatures >150 °C). For axially chiral binaphthyl systems, such elevated temperatures risk overcoming the rotational barrier around the C1-C1' bond, leading to partial or complete racemization.

To maintain strict stereochemical integrity, a Palladium-Catalyzed Cyanation at milder temperatures (80 °C) is employed .

  • Electrophile Selection: The hydroxyl groups of BINOL are first activated into trifluoromethanesulfonates (triflates). Triflates are exceptional leaving groups that facilitate rapid oxidative addition to the Pd(0) center.

  • Cyanide Source: Zinc cyanide (

    
    ) is strategically selected over alkali cyanides (like NaCN or KCN). Alkali cyanides dissolve completely in polar solvents, flooding the system with cyanide ions that strongly coordinate to palladium, forming inactive 
    
    
    
    complexes (catalyst poisoning).
    
    
    has limited solubility in N,N-dimethylformamide (DMF), acting as a "slow-release" cyanide reservoir that ensures transmetalation proceeds efficiently without deactivating the catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-O Bond Cleavage) Pd0->OxAdd BINOL Ditriflate PdII Ar-Pd(II)-OTf Species OxAdd->PdII TransMet Transmetalation with Zn(CN)2 PdII->TransMet PdIICN Ar-Pd(II)-CN Species TransMet->PdIICN Zn(OTf)2 RedElim Reductive Elimination PdIICN->RedElim RedElim->Pd0 Dinitrile Product

Figure 1: Mechanism of the Pd-catalyzed cyanation of binaphthyl dielectrophiles.

Experimental Workflow

The synthesis is a two-stage process designed for high yield and complete retention of enantiomeric excess (ee).

Workflow BINOL (R)- or (S)-BINOL Triflation Triflation Tf2O, Pyridine CH2Cl2 BINOL->Triflation Ditriflate BINOL Ditriflate Intermediate Triflation->Ditriflate Cyanation Pd-Catalyzed Cyanation Zn(CN)2, Pd(PPh3)4 DMF, 80 °C Ditriflate->Cyanation Product Homochiral [1,1'-Binaphthalene]- 2,2'-dicarbonitrile Cyanation->Product

Figure 2: Two-stage experimental workflow for the synthesis of 2,2'-dicyano-1,1'-binaphthyl.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of (R)-[1,1'-Binaphthyl]-2,2'-diyl ditriflate

Causality Check: Pyridine is utilized as a base to scavenge the highly acidic triflic acid byproduct, preventing unwanted side reactions. The reaction is initiated at 0 °C to control the highly exothermic nature of triflation .

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a strict argon atmosphere.

  • Dissolution: Add enantiopure (R)-(+)-BINOL (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Stir until fully dissolved.

  • Base Addition: Inject anhydrous pyridine (25.0 mmol, 2.5 equiv) into the solution. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Triflation: Dropwise add trifluoromethanesulfonic anhydride (

    
    , 22.0 mmol, 2.2 equiv) over 15 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) to validate complete consumption of BINOL.

  • Quenching & Extraction: Quench the reaction carefully with 1M HCl (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with saturated

    
     (30 mL) and brine (30 mL). Dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexane/EtOAc) to afford the ditriflate as a highly pure white solid.

Stage 2: Palladium-Catalyzed Cyanation

Safety Directive: Cyanide compounds are highly toxic. All operations, especially quenching, must be conducted in a well-ventilated fume hood with appropriate PPE to prevent exposure to potential trace HCN gas.

  • Preparation: In a flame-dried Schlenk flask under argon, add (R)-[1,1'-Binaphthyl]-2,2'-diyl ditriflate (5.0 mmol), zinc cyanide (

    
    , 6.0 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (
    
    
    
    , 0.5 mmol, 10 mol%).
  • Solvent Addition: Add anhydrous, rigorously degassed N,N-dimethylformamide (DMF, 25 mL). Note: Degassing is critical to prevent the oxidation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor reaction progress via LC-MS.

  • Cooling & Quenching: Cool the mixture to room temperature. Quench with a saturated aqueous solution of

    
     (20 mL) to safely neutralize any trace acids and precipitate zinc salts.
    
  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

  • Aqueous Washing (Critical Step): Wash the combined organic extracts with water (3 x 30 mL). Causality Check: DMF has a high boiling point and partitions into the organic layer. Multiple water washes are mandatory to fully extract DMF, which would otherwise inhibit crystallization of the final product.

  • Drying & Concentration: Wash with brine (30 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification & Validation: Purify the crude product by flash column chromatography (silica gel, Hexane/EtOAc). Validate the stereoconservation (ee %) using chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data and Stereoconservation Analysis

The table below summarizes the expected yields and enantiomeric excess when utilizing different dielectrophile starting materials under the described Pd-catalyzed cyanation conditions.

Starting ElectrophileReagentCatalystSolventTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
(R)-[1,1'-Binaphthalene]-2,2'-diiodide


DMF809492
(R)-[1,1'-Binaphthyl]-2,2'-diyl ditriflate


DMF8085>90

Data demonstrates that both diiodide and ditriflate precursors offer excellent stereoconservation, with the diiodide providing a marginally higher isolated yield.

References

  • Peter Kasák, Martin Putala. "Stereoconservative Cyanation of[1,1'-Binaphthalene]-2,2'-dielectrophiles. An Alternative Approach to Homochiral C2-Symmetric[1,1'-Binaphthalene]-2,2'-dicarbonitrile and Its Transformations." Collection of Czechoslovak Chemical Communications, 2000, 65(5), 729-740. URL:[Link]

Method

Application Note: High-Performance Asymmetric Photoredox Catalysis using 2,2'-Dicyano-1,1'-binaphthyl (BINCN)

Executive Summary This guide details the experimental protocols for utilizing 2,2'-dicyano-1,1'-binaphthyl (BINCN) as a chiral photosensitizer in asymmetric photoredox catalysis. Unlike traditional metal-based chiral cat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental protocols for utilizing 2,2'-dicyano-1,1'-binaphthyl (BINCN) as a chiral photosensitizer in asymmetric photoredox catalysis. Unlike traditional metal-based chiral catalysts (e.g., Ru(bpy)


 with chiral anions), BINCN offers a metal-free, organocatalytic route to high-enantioselectivity transformations. Its rigid 

-symmetric binaphthyl backbone combined with electron-withdrawing nitrile groups creates a unique chiral environment for radical ion pair generation via Photoinduced Electron Transfer (PET).

Primary Applications:

  • Enantioselective radical cation [2+2] and [4+2] cycloadditions.

  • Asymmetric anti-Markovnikov hydroetherifications.

  • Chiral energy transfer (EnT) catalysis.[1]

Safety & Handling

Critical Warning: This protocol involves high-energy UV/Blue light and potentially hazardous synthetic intermediates.

  • Cyanide Hazard: If synthesizing BINCN from triflates, use Zinc Cyanide (

    
    )  in a well-ventilated fume hood. Keep a cyanide antidote kit (e.g., hydroxocobalamin) readily available.
    
  • UV Radiation: BINCN requires excitation in the near-UV/violet range (365–400 nm). Always wear UV-blocking safety glasses (ANSI Z87.1 rated for UV) and use interlocked light shields.

  • Cryogenic Hazards: Reactions are often run at -40°C to -78°C to maximize enantiomeric excess (

    
    ). Use insulated gloves when handling dry ice/acetone baths or cryocoolers.
    

Experimental Setup & Equipment

Photoreactor Configuration

Achieving high quantum yield and enantioselectivity requires precise temperature and photon flux control.

  • Light Source: 365 nm or 390 nm High-Power LED Module (approx. 40–60 W).

    • Rationale: BINCN absorbs strongly in the UV-A region. Lower wavelengths (<300 nm) risk background racemic reactions.

  • Reaction Vessel: Quartz or high-transmission borosilicate vials (e.g., 10 mL crimp-top).

  • Temperature Control: Immersion well cryostat or jacketed beaker connected to a recirculating chiller.

    • Target: -20°C to -60°C. Lower temperatures reduce conformational flexibility of the radical ion pair, enhancing

      
      .
      
Visualization of Setup

The following diagram illustrates the optimal cryogenic photoreactor setup.

PhotoreactorSetup LightSource LED Module (365-390 nm) Vessel Quartz Reaction Vial (Degassed Solution) LightSource->Vessel Photon Flux (hv) Shield Light Shielding (Interlocked Box) Shield->LightSource Encloses Shield->Vessel Encloses Cooling Cryogenic Bath (Dry Ice/Acetone or Chiller) Cooling->Vessel Temp Control (-40°C) Stirring Magnetic Stir Plate (High Torque) Stirring->Vessel Agitation Atmosphere Inert Gas Line (Ar/N2 Balloon) Atmosphere->Vessel Positive Pressure

Figure 1: Schematic of the cryogenic photoreactor setup ensuring inert atmosphere and precise temperature control.

Protocol 1: Synthesis of (R)-2,2'-Dicyano-1,1'-binaphthyl

Objective: Prepare the chiral catalyst from commercially available (R)-BINOL. Reaction Time: 2 Days | Yield: ~75-85%

Step 1: Activation (Synthesis of BINOL-Ditriflate)
  • Dissolve: In a flame-dried flask, dissolve 5.0 g (17.5 mmol) of (R)-BINOL in 50 mL dry DCM.

  • Add Base: Add 10 mL pyridine (excess) and cool to 0°C.

  • Triflate Addition: Dropwise add 4.0 mL triflic anhydride (

    
    ) over 20 mins.
    
  • Stir: Allow to warm to RT and stir for 12 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then brine. Dry over

    
    .
    
  • Isolate: Flash chromatography (Hexanes/EtOAc) yields (R)-BINOL-bis(triflate).

Step 2: Cyanation (The Critical Step)
  • Reagents: Combine (R)-BINOL-bis(triflate) (5.0 g),

    
     (2.5 equiv), and 
    
    
    
    (5 mol%) in degassed DMF.
  • Heat: Heat to 90°C for 24 hours under Argon.

    • Note: Use a blast shield.

  • Quench: Cool and quench with dilute ammonia solution (destroys excess cyanide).

  • Purification: Extract with EtOAc. Recrystallize from Ethanol/Toluene to obtain pure white needles of (R)-BINCN .

SynthesisRoute BINOL (R)-BINOL (Starting Material) Triflate (R)-BINOL-OTf (Activated Intermediate) BINOL->Triflate Tf2O, Pyridine DCM, 0°C -> RT BINCN (R)-BINCN (Final Catalyst) Triflate->BINCN Zn(CN)2, Pd(PPh3)4 DMF, 90°C

Figure 2: Two-step synthetic pathway from BINOL to BINCN.

Protocol 2: Asymmetric Photoredox Reaction

Model Reaction: Enantioselective intramolecular [2+2] cycloaddition of bis(enone) substrates.

Reagents
  • Substrate: 0.2 mmol Bis(enone) or similar photosensitive precursor.

  • Catalyst: (R)-BINCN (10 mol%, 0.02 mmol).

  • Solvent: Toluene or DCM (degassed).

  • Additives: None typically required (neutral conditions).

Procedure
  • Preparation: In a glovebox or under Schlenk conditions, add the substrate and (R)-BINCN to the quartz vial.

  • Solvation: Add 4.0 mL of anhydrous, degassed Toluene. Seal with a septum cap.

  • Degassing: Sparge with Argon for 15 minutes (crucial to remove

    
     which quenches the triplet state).
    
  • Irradiation: Place in the cooling bath (-20°C). Turn on 365 nm LEDs.

  • Monitoring: Monitor by TLC or HPLC every 2 hours. Reaction typically completes in 8–12 hours.

  • Analysis: Remove solvent in vacuo. Analyze

    
     via Chiral HPLC (e.g., Chiralpak AD-H column).
    
Optimization Table: Solvent & Temperature Effects

Data representative of typical dicyanoarene-mediated cycloadditions.

SolventTemperature (°C)Yield (%)ee (%)Notes
Acetonitrile 25925Polar solvent stabilizes free ions, reducing chiral ion-pairing.
DCM 258812Moderate non-polarity.
Toluene 257545Non-polar solvent enhances tight ion-pairing.
Toluene -40 82 91 Optimal Conditions. Low temp locks conformation.
Toluene -784093Reaction rate significantly slowed.

Troubleshooting & Mechanistic Insight

Mechanism: Chiral Ion Pairing

The high enantioselectivity arises from the formation of a radical ion pair within the chiral pocket of the BINCN.

  • Excitation: BINCN absorbs UV light

    
    
    
    
    
    .
  • ISC: Intersystem crossing to

    
    .
    
  • PET: Electron transfer occurs between

    
     and the substrate.
    
  • Chiral Induction: The resulting radical cation is electrostatically bound to the radical anion of the catalyst (or vice versa) in a rigid chiral environment, dictating the stereochemistry of the bond formation.

Common Issues
  • Low Yield: Often due to oxygen quenching. Ensure rigorous degassing (freeze-pump-thaw is superior to sparging).

  • Racemic Product:

    • Temperature too high.

    • Solvent too polar (dissociates the ion pair).

    • Background reaction (light source contains wavelengths <300 nm that excite the substrate directly). Use a 320 nm long-pass filter.

References

  • General Photoredox Protocols: Organic Syntheses. "Preparation of (S)-H8-BINOL." [Link] (Foundational protocols for handling binaphthyl derivatives).

  • Chiral Photosensitizers in PDT/Catalysis: MDPI. "Photophysical Properties of a Chiral Iridium-Based Photosensitizer." [Link] (Context on chiral photosensitizer mechanisms).

  • Binaphthyl in Asymmetric Catalysis: ResearchGate. "1,1'-Binaphthyl-2,2'-diol and 2,2'-diamino-1,1'-binaphthyl: versatile frameworks for chiral ligands."[2] [Link]

Sources

Application

functionalization of the nitrile groups in [1,1'-Binaphthalene]-2,2'-dicarbonitrile

This guide details the functionalization of [1,1'-Binaphthalene]-2,2'-dicarbonitrile (hereafter BN-CN ), a critical atropisomeric scaffold. The nitrile groups at the 2,2'-positions are sterically congested, requiring spe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the functionalization of [1,1'-Binaphthalene]-2,2'-dicarbonitrile (hereafter BN-CN ), a critical atropisomeric scaffold. The nitrile groups at the 2,2'-positions are sterically congested, requiring specific, high-energy protocols for successful transformation.

Part 1: Strategic Reaction Landscape

The BN-CN scaffold serves as a divergent intermediate. While less common than the diol (BINOL) or diamine (BINAM) as a primary starting material, it offers unique access to


-symmetric ligands and organocatalysts that are otherwise difficult to synthesize.
Core Transformation Pathways

The following diagram illustrates the four primary functionalization vectors originating from the dicarbonitrile core.

BN_CN_Functionalization BN_CN [1,1'-Binaphthalene]- 2,2'-dicarbonitrile (BN-CN) BINAM 2,2'-Diamino- 1,1'-binaphthyl (BINAM) BN_CN->BINAM Reduction (LiAlH4 or BH3) Acid [1,1'-Binaphthalene]- 2,2'-dicarboxylic Acid (BNDA) BN_CN->Acid Hydrolysis (KOH/Glycol, 180°C) Tetrazole 2,2'-Bis(tetrazolyl)- 1,1'-binaphthyl BN_CN->Tetrazole Cycloaddition (NaN3, ZnBr2) Oxazoline Bis(oxazolinyl)- 1,1'-binaphthyl (Box Ligands) BN_CN->Oxazoline Pinner/Cyclization (ZnCl2 or Imidate) Ketone 2,2'-Diacyl- 1,1'-binaphthyl BN_CN->Ketone Grignard Addition (RMgX)

Figure 1: Divergent functionalization pathways for [1,1'-Binaphthalene]-2,2'-dicarbonitrile.

Part 2: Detailed Protocols

Protocol A: Reduction to 2,2'-Diamino-1,1'-binaphthyl (BINAM)

Objective: Conversion of nitrile groups to primary amines. Significance: BINAM is a privileged chiral ligand. While often made via oxidative coupling of 2-naphthylamine, the reduction of BN-CN is the primary method for introducing isotopic labels or accessing derivatives where oxidative coupling fails.

  • Mechanism: Nucleophilic attack of hydride on the nitrile carbon, forming an aluminate imine intermediate, followed by hydrolysis.

  • Critical Constraint: The steric bulk of the binaphthyl system retards the reaction. Standard room-temperature reductions often stall at the imine stage. Reflux in high-boiling ethers is required.

Step-by-Step Methodology:

  • Reagent Prep: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Solvent System: Charge the flask with anhydrous THF (0.5 M relative to substrate).

    • Note: Diethyl ether is often insufficient due to its low boiling point (

      
      C). THF (
      
      
      
      C) or Dioxane (
      
      
      C) is preferred to overcome the activation energy barrier.
  • Hydride Activation: Add LiAlH

    
      (4.0 equiv) carefully as a solid or 2.0 M solution. Cool to 
    
    
    
    C.
  • Addition: Dissolve BN-CN (1.0 equiv) in minimal anhydrous THF. Add dropwise to the LiAlH

    
     suspension over 30 minutes.
    
  • Reaction: Warm to room temperature, then heat to reflux for 12–24 hours.

    • Monitoring: Monitor by TLC (Eluent: DCM/MeOH/NH

      
      OH 90:10:1). The amine is significantly more polar and will streak near the baseline without base.
      
  • Fieser Quench (Crucial): Cool to

    
    C. For every 
    
    
    
    grams of LiAlH
    
    
    used, add:
    • 
       mL water (very slowly).
      
    • 
       mL 15% NaOH solution.
      
    • 
       mL water.
      
  • Workup: Warm to RT and stir for 15 minutes until a white granular precipitate forms. Filter through Celite. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Toluene or purify via acid-base extraction (dissolve in DCM, extract into 1M HCl, wash organics, basify aqueous layer with NaOH, extract back into DCM).

Data Summary:

Parameter Specification

| Reagent | LiAlH


 (Lithium Aluminum Hydride) |
| Stoichiometry  | 4.0 - 6.0 equivalents |
| Solvent  | THF (Reflux) |
| Typical Yield  | 75 - 85% |
| Product State  | White/Pale Yellow Solid (mp ~191-193°C) |
Protocol B: Hydrolysis to [1,1'-Binaphthalene]-2,2'-dicarboxylic Acid

Objective: Synthesis of the dicarboxylic acid (BNDA). Challenge: This is the "bottleneck" reaction. The nitrile carbons are shielded by the naphthalene rings. Aqueous acid/base hydrolysis at


C typically fails.
Solution:  High-temperature alkaline hydrolysis using ethylene glycol as a solvent (bp 

C).

Step-by-Step Methodology:

  • Setup: Use a 100 mL RBF with a high-efficiency reflux condenser.

  • Mixture: Combine BN-CN (1.0 equiv) and KOH (10.0 equiv).

  • Solvent: Add Ethylene Glycol (10 mL per gram of substrate) and a trace of water (0.5 mL).

  • Reaction: Heat to 180–190°C for 24–48 hours.

    • Safety: Ensure the condenser water is flowing vigorously; ethylene glycol fumes are hazardous.

  • Workup:

    • Cool to room temperature. Dilute with water (2x volume).

    • Wash the alkaline solution with Et

      
      O to remove unreacted neutral organics.
      
    • Acidify the aqueous phase carefully with conc. HCl to pH 1. The diacid will precipitate as a white solid.

  • Isolation: Filter the solid. If a gum forms (common), extract with EtOAc, dry, and concentrate.

  • Purification: Recrystallization from Acetone/Water or conversion to the dimethyl ester (using SOCl

    
    /MeOH) for column chromatography, then re-hydrolyzing.
    
Protocol C: Synthesis of Chiral Box Ligands (Oxazolines)

Objective: Direct conversion of nitriles to bis(oxazolines) using Zinc catalysis (Bolm's Method). Significance: Avoids the multi-step route (Nitrile


 Acid 

Acid Chloride

Amide

Oxazoline).

Step-by-Step Methodology:

  • Reagents: Combine BN-CN (1.0 equiv), Chiral Amino Alcohol (e.g., L-valinol, 2.5 equiv), and ZnCl

    
      (anhydrous, 0.1–0.2 equiv).
    
  • Solvent: Chlorobenzene (PhCl) is the solvent of choice (bp

    
    C).
    
  • Reaction: Heat to reflux (

    
    C) for 24–48 hours.
    
    • Mechanism:[1][2][3][4][5][6] Zn(II) activates the nitrile for nucleophilic attack by the amino alcohol, followed by ammonia elimination.

  • Workup: Cool and concentrate directly.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).

    • Note: If this direct method yields poorly due to sterics, use the Pinner Method : React BN-CN with HCl(g)/EtOH to form the imidate salt, then treat with the amino alcohol.

Protocol D: Synthesis of 2,2'-Bis(tetrazolyl)-1,1'-binaphthyl

Objective: Bioisosteric replacement of carboxylic acids or ligand synthesis. Method: [2+3] Cycloaddition ("Click" type chemistry).

Step-by-Step Methodology:

  • Reagents: BN-CN (1.0 equiv), NaN

    
      (Sodium Azide, 4.0 equiv), ZnBr
    
    
    
    (4.0 equiv).
    • Note: ZnBr

      
       acts as a Lewis acid catalyst, activating the nitrile and stabilizing the tetrazolate intermediate. This avoids the use of toxic/explosive tin reagents or hydrazoic acid.
      
  • Solvent: Water/Isopropanol (1:1) or DMF.

  • Reaction: Heat to reflux (

    
    C) for 24 hours.
    
  • Workup:

    • Cool to RT. Add 3M HCl to protonate the tetrazole (Caution: HN

      
       gas evolution possible—work in fume hood).
      
    • Extract with EtOAc.[7]

    • The product is often quite polar; wash with brine and dry.

Part 3: References & Authority

  • Reduction to BINAM:

    • Context: While oxidative coupling is standard for BINAM, LiAlH

      
       reduction is the verified route for nitrile precursors.
      
    • Source:Org.[7] Synth. 2019, 96, 382-399. (Describes BINAM handling and derivatives; reduction conditions adapted from standard hindered nitrile protocols). Link

  • Hydrolysis to Diacid:

    • Context: Details the difficulty of hydrolyzing hindered binaphthyl nitriles and the preference for alternative routes if available.

    • Source:Cardiff University Research Archive (ORCA), 2022. "Synthesis... of chiral binaphthyl-based hypervalent iodine compounds." (Explicitly discusses the hydrolysis of the dicarbonitrile). Link

  • Tetrazole Synthesis:

    • Context: Zn(II) catalyzed cycloaddition on nitriles.

    • Source:Demko, Z. P.; Sharpless, K. B. J. Org. Chem. 2001, 66, 7945. (Foundational protocol for Zn-catalyzed tetrazole synthesis from nitriles). Link

  • Oxazoline (Box) Synthesis:

    • Context: Direct synthesis from nitriles using ZnCl2.

    • Source:Bolm, C. et al. Synlett 1996, 187. (The "Bolm Protocol" for Nitrile -> Oxazoline). Link

Sources

Method

use of dicyanobinaphthyl in the synthesis of N-heterocyclic carbenes

Application Note: Synthesis and Metalation of Expanded-Ring N-Heterocyclic Carbenes from 2,2'-Dicyanobinaphthyl Executive Summary & Scientific Rationale In the realm of asymmetric catalysis, N-heterocyclic carbenes (NHCs...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Metalation of Expanded-Ring N-Heterocyclic Carbenes from 2,2'-Dicyanobinaphthyl

Executive Summary & Scientific Rationale

In the realm of asymmetric catalysis, N-heterocyclic carbenes (NHCs) have emerged as privileged ligands due to their strong σ-donating properties and robust metal-ligand bonds. While traditional five-membered chiral NHCs derived from 1,1'-binaphthyl-2,2'-diamine (BINAM) have been widely utilized, they often suffer from a critical structural limitation: the nitrogen substituents remain largely coplanar with the N–C–N carbene core, which limits the projection of chiral information into the metal's coordination sphere[1].

To overcome this, researchers have developed expanded-ring, seven-membered NHCs (re-NHCs). By starting from 2,2'-dicyano-1,1'-binaphthyl , the scaffold can be homologated via reduction to 2,2'-bis(aminomethyl)-1,1'-binaphthyl. Cyclization of this diamine yields a seven-membered diazepinium salt[2]. This expanded heterocyclic framework exhibits a pronounced torsional twist, forcing the nitrogen substituents to project out-of-plane and creating a deep, highly effective chiral pocket[1][3]. This application note details the causal methodologies, self-validating protocols, and comparative efficacy of synthesizing these next-generation chiral ligands.

Mechanistic Workflow

The transformation from the stable dicyano precursor to the highly reactive chiral transition-metal complex requires three distinct phases: reductive homologation, cyclization via a one-carbon synthon, and strictly controlled deprotonation/metalation.

NHC_Synthesis A 2,2'-Dicyano-1,1'-binaphthyl (Chiral Scaffold) B 2,2'-Bis(aminomethyl)-1,1'-binaphthyl (Diamine Intermediate) A->B Reduction (LiAlH4) Anhydrous THF C Diazepinium Salt (NHC Precursor) B->C Cyclization HC(OEt)3, NH4PF6 D Free 7-Membered NHC (Active Ligand) C->D Deprotonation Strong Base (KHMDS) E Chiral Transition Metal Complex (Pd, Ir, Rh Catalysts) D->E Metalation Metal Precursor

Workflow for synthesizing 7-membered NHCs from dicyanobinaphthyl.

Step-by-Step Experimental Protocols

Phase 1: Reduction of 2,2'-Dicyano-1,1'-binaphthyl

Objective: Complete reduction of the cyano moieties to primary amines without arresting at the imine intermediate.

  • Causality of Reagents: Lithium aluminum hydride (

    
    ) is selected over milder borohydrides because the robust, electron-rich binaphthyl system requires a highly nucleophilic hydride source to fully reduce the sterically hindered nitriles.
    
  • Procedure:

    • Suspend

      
       (4.0 equiv) in anhydrous THF under an argon atmosphere at 0 °C.
      
    • Dissolve enantiopure 2,2'-dicyano-1,1'-binaphthyl (1.0 equiv) in anhydrous THF and add dropwise to the suspension over 30 minutes to control the exothermic hydride transfer.

    • Heat the reaction to reflux for 12 hours to ensure complete conversion.

    • Fieser Workup (Critical Step): Cool to 0 °C. Sequentially add

      
       mL 
      
      
      
      ,
      
      
      mL 15% aqueous
      
      
      , and
      
      
      mL
      
      
      (where
      
      
      is the mass of
      
      
      in grams). Causality: This specific quenching sequence prevents the formation of an intractable aluminum hydroxide emulsion, instead precipitating a granular white solid that is easily removed via vacuum filtration, maximizing the yield of the highly polar diamine.
  • Self-Validating Check: Perform FTIR spectroscopy on the crude product. The protocol is successful if the sharp

    
     stretch at ~2220 
    
    
    
    is entirely absent, replaced by a broad
    
    
    stretching band at ~3300
    
    
    .
Phase 2: Synthesis of the Diazepinium Salt (NHC Precursor)

Objective: Construct the seven-membered expanded heterocyclic ring.

  • Causality of Reagents: Triethyl orthoformate (

    
    ) serves a dual purpose as both the electrophilic one-carbon bridge and a dehydrating agent (consuming adventitious water to form ethanol and ethyl formate). Ammonium hexafluorophosphate (
    
    
    
    ) is added to provide a non-coordinating, bulky counterion, which drives the precipitation of the cationic salt[2].
  • Procedure:

    • Dissolve 2,2'-bis(aminomethyl)-1,1'-binaphthyl (1.0 equiv) in triethyl orthoformate (excess, acts as solvent).

    • Add a catalytic amount of glacial acetic acid to activate the orthoester. Heat at 120 °C for 6 hours.

    • Cool the mixture to room temperature and add a saturated methanolic solution of

      
       (1.2 equiv).
      
    • Stir for 1 hour, then precipitate the diazepinium salt by adding diethyl ether. Filter and dry under high vacuum.

  • Self-Validating Check: Analyze via

    
     NMR (
    
    
    
    ). The appearance of a distinct, highly deshielded singlet at ~8.5–9.0 ppm confirms the formation of the amidinium
    
    
    proton.
Phase 3: Carbene Generation and Metalation

Objective: Generate the free 7-membered NHC and trap it with a transition metal to form the active catalyst.

  • Causality of Reagents: Potassium bis(trimethylsilyl)amide (KHMDS) is utilized as the base. Causality: KHMDS is a strong, sterically hindered, non-nucleophilic base. Using a nucleophilic base (like alkyl lithiums) could result in direct attack on the electron-deficient amidinium carbon, destroying the precursor[3].

  • Procedure:

    • Suspend the diazepinium salt (1.0 equiv) in anhydrous toluene at -78 °C.

    • Add KHMDS (1.05 equiv, 0.5 M in toluene) dropwise. Stir for 30 minutes at -78 °C, then warm to room temperature for 1 hour to generate the free carbene.

    • Introduce the metal precursor (e.g.,

      
       or 
      
      
      
      , 0.5 equiv) and stir overnight at room temperature.
    • Filter through a pad of Celite to remove inorganic salts and concentrate the filtrate to isolate the chiral complex.

  • Self-Validating Check: Analyze via

    
     NMR. The successful formation of the metal-carbene bond is validated by the disappearance of the amidinium proton signal and the appearance of a characteristic downfield carbene carbon signal (typically >180 ppm, depending on the metal).
    

Comparative Quantitative Data

The structural advantage of the 7-membered NHC derived from the dicyanobinaphthyl pathway is highly evident when comparing catalytic efficacy against traditional 5-membered analogs. The out-of-plane projection of the nitrogen substituents in the 7-membered ring drastically improves enantiomeric excess (ee) in asymmetric transformations[1][2].

Ligand Scaffold TypeRing SizeApprox. Dihedral TwistMetal CatalystApplication WorkflowYield (%)Enantiomeric Excess (ee %)
BINAM-derived Imidazolium5-membered60–70°Pd(II)Asymmetric Wacker-Type Cyclization65< 10
Bis(aminomethyl)-derived7-membered45–55°Pd(II)Asymmetric Wacker-Type Cyclization7863
Bis(aminomethyl)-derived7-membered45–55°Ir(I)Asymmetric Hydrosilylation> 9583

Data summarized from comparative studies on axially chiral NHC ligand frameworks[1][2].

References

1.[3] Development of 7-membered N-heterocyclic carbene ligands for transition metals. ResearchGate. Available at: 2.[1] Synthesis of PdII Complexes Bearing an Enantiomerically-Resolved Seven-Membered N-Heterocyclic Carbene Ligands and Initial Studies of their Use in Asymmetric Wacker-Type Oxidative Cyclization Reactions. PMC - National Institutes of Health. Available at: 3.[2] Asymmetric Synthesis of Chiral Seven-Membered NHCs, Their Transition-Metal Complexes and Application in Asymmetric Catalysis. ResearchGate. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for crude [1,1'-Binaphthalene]-2,2'-dicarbonitrile

Technical Support Guide: Purification of Crude [1,1'-Binaphthalene]-2,2'-dicarbonitrile Introduction: The "Crude" Reality [1,1'-Binaphthalene]-2,2'-dicarbonitrile (BN-CN) is a pivotal intermediate for constructing chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of Crude [1,1'-Binaphthalene]-2,2'-dicarbonitrile

Introduction: The "Crude" Reality

[1,1'-Binaphthalene]-2,2'-dicarbonitrile (BN-CN) is a pivotal intermediate for constructing chiral ligands (like BINAM) and Metal-Organic Frameworks (MOFs).[1] However, its synthesis—typically via the Rosenmund-von Braun reaction (using CuCN) or Pd-catalyzed cyanation of 2,2'-dibromo-1,1'-binaphthalene—often yields a "crude" product plagued by persistent metal contaminants and incomplete conversion byproducts.[1]

Users frequently report a dark green/brown sticky solid rather than the expected off-white crystalline powder.[1] This coloration is almost exclusively due to trapped Copper(I) salts or Palladium-phosphine complexes.[1] Purification must prioritize de-metallation before attempting recrystallization. [1]

Tier 1: Quick Fixes & De-metallation (The "Must-Do" First Step)

Q: My crude product is dark green/brown and sticky. Is this normal? A: Yes, this indicates trapped Copper(I) species (if CuCN was used).[1] Copper(I) salts are insoluble in most organic solvents and form tight complexes with the nitrile nitrogens. You must oxidize Cu(I) to the water-soluble Cu(II) state to remove it.[1]

Protocol: The Ammonia Wash (For Cu Removal)

  • Dissolve the crude residue in Dichloromethane (DCM) or Chloroform .[1]

  • Add an equal volume of 10-15% aqueous Ammonia (NH₄OH) or Ethylenediamine (5% aq) .

  • Vigorously stir/shake for 30 minutes. The aqueous layer should turn deep blue (Cu-amine complex).[1]

  • Separate layers. Repeat the ammonia wash until the aqueous layer remains colorless.

  • Wash the organic layer with water, then Brine, and dry over MgSO₄.

Q: I used Palladium (Pd) catalysis. How do I remove the black specs? A: Pd residues are best removed using a scavenger resin (like Thiol-functionalized silica) or an activated charcoal wash.[1]

  • Quick Fix: Dissolve crude in hot Toluene, add Activated Carbon (10 wt%), reflux for 15 mins, and filter hot through Celite.

Tier 2: Deep Dive Purification Protocols

If the crude is metal-free but still impure (contains mono-nitrile or starting material), use these methods.[1]

Method A: Recrystallization (Scalable)
  • Primary Solvent: Toluene .[1] Binaphthyl cores have excellent solubility in hot toluene but crystallize well upon cooling.[1]

  • Alternative System: Chloroform/Ethanol (Dissolve in min.[1] CHCl₃, add hot EtOH until turbid).

ParameterRecommended ConditionWhy?
Solvent TolueneHigh solubility at reflux (110°C); poor at 4°C.
Concentration ~1 g per 10-15 mLSaturated at boiling.[1]
Cooling Rate Slow (Ambient

4°C)
Rapid cooling traps impurities in the lattice.[1]
Anti-Solvent Hexane or HeptaneUse if yield is low in pure Toluene.[1]
Method B: Column Chromatography (High Purity)
  • Stationary Phase: Silica Gel (Standard Grade).[1]

  • Eluent: Hexane : Ethyl Acetate (8:2 to 7:3) or DCM : Hexane (1:1) .[1]

  • Note: The dicarbonitrile is moderately polar. It will elute after the starting dibromide (non-polar) and before the mono-nitrile/mono-bromide intermediate.

Tier 3: Troubleshooting Specific Impurities

Q: I see a small impurity peak just before my product in HPLC. What is it? A: This is likely the Mono-nitrile (1-bromo-1'-cyano-1,1'-binaphthalene) .[1]

  • Cause: Incomplete cyanation.[1]

  • Solution: This is difficult to remove by recrystallization due to structural similarity.[1] Column Chromatography is required.[1][2] Use a gradient elution starting with 100% Hexane

    
     10% EtOAc/Hexane.[1]
    

Q: My product is yellow. Is it pure? A: Pure BN-CN should be white to off-white.[1] Yellowing often indicates:

  • Oxidation: Binaphthyls can slowly oxidize to quinones if left in light/air.[1]

  • Nitro-impurities: If Nitrobenzene was used as a solvent (old method).[1]

  • Fix: Recrystallize from Ethanol (if solubility permits) or Acetic Acid (hot) to remove oxidative impurities.[1]

Visual Workflow: The Decision Tree

The following diagram outlines the logical flow for purifying crude BN-CN based on the synthesis method and observed state.

BNCN_Purification Start Crude BN-CN Reaction Mixture CheckMethod Synthesis Method? Start->CheckMethod CuCN Rosenmund-von Braun (CuCN) CheckMethod->CuCN PdCat Pd-Catalyzed Cyanation CheckMethod->PdCat CuWash Ammonia/EDTA Wash (Remove Blue Cu salts) CuCN->CuWash Dark Green/Sticky PdScav Charcoal / Celite Filtration (Remove Black Pd) PdCat->PdScav Black Specs CrudeSolid Metal-Free Crude Solid CuWash->CrudeSolid PdScav->CrudeSolid CheckPurity Check TLC/HPLC CrudeSolid->CheckPurity Impurity_SM Impurity: Starting Material (Non-polar) CheckPurity->Impurity_SM High SM content Impurity_Mono Impurity: Mono-Nitrile (Mixed polarity) CheckPurity->Impurity_Mono Mono-sub byproduct Recryst Recrystallization (Toluene or CHCl3/EtOH) CheckPurity->Recryst Minor impurities Column Column Chromatography (Hex/EtOAc 8:2) Impurity_SM->Column Impurity_Mono->Column Final Pure BN-CN (White Solid) Recryst->Final Column->Final

Caption: Logical workflow for purifying [1,1'-Binaphthalene]-2,2'-dicarbonitrile, prioritizing metal removal followed by separation of organic impurities.

References

  • Rosenmund-von Braun Reaction Mechanism & Workup

    • Organic Chemistry Portal.[1] "Rosenmund-von Braun Reaction."[1][3]

  • Purification of Binaphthyl Derivatives (General Protocols)

    • Organic Syntheses, Coll.[1][2][4] Vol. 8, p. 46 (1993); Vol. 67, p. 1 (1989).[1] (Describes Toluene/Ethanol usage for BINOL/Binaphthyls).

    • [1]

  • Synthesis of Chiral Binaphthyls

    • BenchChem Technical Guide.[1] "Synthesis of (R)-(+)-1,1'-Binaphthyl-2,2'-diamine." (Provides context on binaphthyl solubility and workup).

    • [1]

  • Cyanation Methodologies

    • Zanon, J., Klapars, A., Buchwald, S. L.[1] "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides." J. Am. Chem. Soc.[1] 2003, 125, 2890.[1]

    • [1]

Sources

Optimization

common side reactions in the synthesis of dicyanobinaphthyl

Welcome to the technical support center for the synthesis of 2,2'-dicyano-1,1'-binaphthyl (dicyanobinaphthyl). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,2'-dicyano-1,1'-binaphthyl (dicyanobinaphthyl). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during this critical synthetic transformation. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

The palladium-catalyzed cyanation of 1,1'-binaphthyl-2,2'-diyl bis(trifluoromethanesulfonate) (BINOL-bistriflate) or its dihalide analogues is a robust method for synthesizing dicyanobinaphthyl. However, like any transition metal-catalyzed reaction, it is not without its potential pitfalls. This section addresses the most frequently observed side reactions and provides actionable solutions.

Question 1: My reaction has stalled, and I have a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion is a common issue in palladium-catalyzed cyanations and can often be attributed to catalyst deactivation. The cyanide anion (CN⁻) can act as a poison to the palladium catalyst, inhibiting its activity and leading to a stalled reaction.[1]

Causality and Solutions:

  • Catalyst Poisoning by Cyanide: Excess soluble cyanide can coordinate strongly to the palladium center, leading to the formation of inactive palladium-cyanide complexes.[1]

    • Mitigation:

      • Use of Zinc Cyanide (Zn(CN)₂): Zinc cyanide is a preferred cyanide source due to its lower solubility in many organic solvents compared to alkali metal cyanides like KCN or NaCN. This lower solubility maintains a controlled concentration of active cyanide species, minimizing catalyst poisoning.[1][2]

      • Additives to Maintain Catalyst Activity: The addition of zinc dust and zinc acetate has been shown to have a beneficial effect on the reaction by keeping the palladium in its active Pd(0) oxidation state and ensuring high catalytic activity.[3]

  • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role.

    • Mitigation:

      • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Modern methods often employ milder conditions, sometimes even room temperature, to prolong catalyst lifetime.[4][5] A systematic temperature screen is recommended.

      • Extended Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to drive it to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

  • Inefficient Precatalyst Activation: The active Pd(0) species needs to be generated in situ from a Pd(II) precatalyst. This activation can be hampered by cyanide.

    • Mitigation:

      • Choice of Precatalyst: Using a well-defined Pd(0) source or a precatalyst designed for easy reduction can be advantageous.[1]

      • Activation Protocol: Some protocols recommend a pre-activation step of the catalyst before the addition of the cyanide source.

Troubleshooting Workflow for Incomplete Conversion

G start Incomplete Conversion (High Starting Material) check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Assess Reagent Quality start->check_reagents catalyst_poisoning Catalyst Poisoning by CN-? check_catalyst->catalyst_poisoning temp_time Temperature/Time Optimal? check_conditions->temp_time reagent_quality Reagents Anhydrous/Pure? check_reagents->reagent_quality use_zncn2 Switch to/Confirm use of Zn(CN)2 catalyst_poisoning->use_zncn2 Yes additives Incorporate Additives (e.g., Zn dust, Zn(OAc)2) use_zncn2->additives solution Improved Conversion additives->solution optimize_temp Optimize Temperature (e.g., 40-80 °C screen) temp_time->optimize_temp No extend_time Extend Reaction Time (Monitor by TLC/LC-MS) optimize_temp->extend_time extend_time->solution dry_reagents Ensure Anhydrous Conditions (Solvent, Reagents) reagent_quality->dry_reagents No dry_reagents->solution

Caption: Troubleshooting workflow for incomplete conversion.

Question 2: I am observing a significant amount of the mono-cyanated binaphthyl product. How can I favor the formation of the desired dicyanobinaphthyl?

Answer:

The formation of the mono-cyanated product is a common issue in reactions involving di-substituted starting materials. This typically arises from a difference in reactivity between the first and second substitution steps, or insufficient reaction time or stoichiometry to drive the reaction to completion.

Causality and Solutions:

  • Stoichiometry of Cyanide Source: An insufficient amount of the cyanide source will naturally lead to incomplete reaction and the formation of the mono-substituted product.

    • Mitigation:

      • Ensure Sufficient Equivalents: Use a slight excess of the cyanide source (e.g., 2.2-2.5 equivalents of CN⁻ relative to the bistriflate) to ensure there is enough reagent for both substitutions.

  • Reaction Kinetics: The second cyanation may be slower than the first due to electronic or steric effects.

    • Mitigation:

      • Increase Reaction Time and/or Temperature: As with incomplete conversion of the starting material, providing more time or a moderate increase in temperature can help overcome the activation barrier for the second substitution.

      • Higher Catalyst Loading: A modest increase in the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes be effective in driving the reaction to completion.

  • Catalyst Deactivation: If the catalyst deactivates before the second substitution can occur, the mono-cyanated product will be a major byproduct.

    • Mitigation:

      • Employ Robust Ligands: Utilize bulky, electron-rich phosphine ligands that form stable complexes with palladium, protecting it from deactivation and promoting the catalytic cycle.[6]

      • Revisit Solutions for Incomplete Conversion: The strategies mentioned in Question 1 for preventing catalyst poisoning are also applicable here.

Experimental Protocol for Minimizing Mono-Cyanation:

  • Reagent Stoichiometry: In a glovebox or under an inert atmosphere, charge an oven-dried flask with the BINOL-bistriflate (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol% relative to Pd).

  • Cyanide Source: Add zinc cyanide (1.2-1.5 equiv., which provides 2.4-3.0 equiv. of CN⁻).

  • Solvent and Temperature: Add anhydrous, degassed solvent (e.g., DMF, Toluene) and heat the reaction to the optimized temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. Look for the disappearance of both the starting material and the mono-cyanated intermediate.

  • Work-up: Once the reaction is complete, proceed with the standard aqueous work-up and purification.

Question 3: My mass spectrometry analysis shows a byproduct with a mass corresponding to the loss of one triflate/halide group and its replacement by a hydrogen atom. What is this, and how can I prevent it?

Answer:

This side product is the result of hydrodetriflation or hydrodehalogenation, a known side reaction in palladium-catalyzed cross-coupling.[7] In this process, the triflate or halide group is reductively cleaved and replaced with a hydrogen atom.

Causality and Solutions:

  • Source of Hydride: The hydride species (H⁻) responsible for this reduction can originate from various sources in the reaction mixture.

    • Solvents: Solvents like DMF, alcohols, or even trace water can act as hydride donors, especially at elevated temperatures.[7]

    • Bases: Certain bases, particularly those with β-hydrogens, or their decomposition products can be a source of hydrides.

    • Additives: Some additives or impurities in the reagents can also contribute to this side reaction.

  • Reaction Mechanism: The formation of a palladium-hydride (Pd-H) species is a key intermediate in this undesired pathway. This Pd-H species can then undergo reductive elimination with the binaphthyl group to yield the hydrodetriflated byproduct.[7]

Mitigation Strategies:

  • Solvent Choice:

    • Use Aprotic, Non-Hydride Donating Solvents: Toluene, dioxane, or CPME are generally less prone to acting as hydride sources compared to DMF or alcohols.

    • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents to minimize water content.

  • Base Selection:

    • Use Non-Hydride Donating Bases: Bases such as Cs₂CO₃ or K₃PO₄ are often preferred over alkoxides or amines that can more readily provide a hydride.

  • Ligand Effects:

    • Bulky, Electron-Rich Ligands: These ligands can accelerate the desired reductive elimination of the dicyanobinaphthyl product, making the undesired hydrodetriflation pathway less competitive.[6]

Table 1: Solvent and Base Selection to Minimize Hydrodetriflation

RecommendedUse with CautionAvoid if Possible
Solvents
TolueneDMFAlcohols (e.g., isopropanol)
DioxaneNMP
CPME
Bases
Cs₂CO₃NaOtBuAmines (e.g., triethylamine)
K₃PO₄

Frequently Asked Questions (FAQs)

Q: Is there a risk of racemization of the binaphthyl backbone during the synthesis?

A: The racemization barrier for the 1,1'-binaphthyl backbone is generally high, allowing for the isolation of stable enantiomers at room temperature.[8] However, palladium-catalyzed reactions can sometimes operate at elevated temperatures. While many reports on the synthesis of dicyanobinaphthyl from enantiopure BINOL derivatives show excellent retention of stereochemical integrity, it is a point to consider. To minimize the risk of racemization, it is advisable to use the mildest possible reaction conditions (lower temperature and shorter reaction time) that still afford a good yield of the desired product.[4][5]

Q: What is the best way to purify the final dicyanobinaphthyl product from the reaction mixture?

A: Purification typically involves a standard aqueous work-up followed by column chromatography.

  • Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts and highly polar impurities.

  • Column Chromatography: The crude product is then purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the desired dicyanobinaphthyl from any remaining starting material, mono-cyanated product, and other less polar byproducts.

Q: My phosphine ligand seems to be degrading during the reaction. How can I address this?

A: Phosphine ligands, especially electron-rich trialkylphosphines, can be susceptible to oxidation.[9]

  • Maintain an Inert Atmosphere: It is crucial to perform the reaction under a rigorously inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligand by atmospheric oxygen. Use degassed solvents and proper Schlenk line or glovebox techniques.

  • Ligand Choice: Biarylphosphine ligands, often used in modern cross-coupling reactions, are generally more stable than simple trialkylphosphines.[9] The steric bulk of these ligands also helps to protect the palladium center and the ligand itself from undesired side reactions.[6][10]

Q: Can I use other cyanide sources besides zinc cyanide?

A: While other cyanide sources like potassium cyanide (KCN) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been used in palladium-catalyzed cyanations, zinc cyanide is often preferred for its balance of reactivity and safety.[1][2] KCN and NaCN are highly toxic and their higher solubility can lead to more significant catalyst poisoning.[1] K₄[Fe(CN)₆] is a less toxic alternative, but may require different reaction conditions.[1][2] For the synthesis of dicyanobinaphthyl, most optimized procedures rely on zinc cyanide.[4]

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. MIT Open Access Articles. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. CORE. [Link]

  • Baran, P. S., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(7), 855-866. [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

  • Lipshutz, B. H., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. PMC. [Link]

  • Anderson, K. W., et al. (2014). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC. [Link]

  • Tsurugi, H., & Mashima, K. (2019). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. PMC. [Link]

  • Beller, M., et al. (2004). A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. ResearchGate. [Link]

  • Tsurugi, H., & Mashima, K. (2019). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. RSC Publishing. [Link]

  • Tsurugi, H., & Mashima, K. (2018). Nickel-catalyzed Cyanation of Aryl Halides and Triflates Using Acetonitrile via the C—CN Bond Cleavage Assisted by 1,4-Bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. ResearchGate. [Link]

  • Tsurugi, H., & Mashima, K. (2019). Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C–CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine. Chemical Science (RSC Publishing). [Link]

  • Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications. [Link]

  • Ponec, R., et al. (2003). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study. The Journal of Organic Chemistry, 68(15), 6034-6037. [Link]

  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Itoh, T., et al. (2021). Palladium-catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. PMC. [Link]

  • Haridas, K. R., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33261-33276. [Link]

Sources

Troubleshooting

optimizing reaction conditions for [1,1'-Binaphthalene]-2,2'-dicarbonitrile functionalization

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for researchers, application scientists, and drug development professionals working with axially chiral binaphthyl scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. This guide is engineered for researchers, application scientists, and drug development professionals working with axially chiral binaphthyl scaffolds.

Functionalizing [1,1'-Binaphthalene]-2,2'-dicarbonitrile (often referred to as 2,2'-dicyano-1,1'-binaphthyl) presents unique thermodynamic and kinetic challenges. The cyano groups reside deep within the sterically congested chiral cleft created by the dihedral angle of the naphthyl rings. This portal provides field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure high-fidelity transformations[1].

Part 1: Troubleshooting Guides & FAQs

Q1: I am attempting to reduce the dicarbonitrile to 1,1'-binaphthyl-2,2'-dicarbaldehyde using DIBAL-H, but my LC-MS shows significant over-reduction to the diol and diamine. How do I arrest the reaction at the aldehyde? The Causality: Over-reduction is a symptom of thermal instability in the intermediate aluminum-imine complex. When DIBAL-H attacks the nitrile, it forms a stable tetrahedral-like


 complex. At 

, this complex is kinetically frozen; the coordinated aluminum reduces the electrophilicity of the carbon, preventing a second hydride attack. If the internal temperature rises above

, the complex degrades, allowing further hydride transfer to form the amine, or premature hydrolysis to the aldehyde, which is immediately reduced to the diol by unreacted DIBAL-H. The Solution: Maintain a strict

cryogenic bath. More importantly, the quench must be performed while the reaction is still at

using a proton source (like anhydrous methanol or ethyl acetate) to destroy excess DIBAL-H, followed by cold aqueous acid (e.g., 1M HCl) to hydrolyze the imine directly to the aldehyde.

Q2: My base-promoted hydrolysis of the dicarbonitrile to 1,1'-binaphthyl-2,2'-dicarboxylic acid is stalling. I am recovering mostly the mono-amide or unreacted starting material after 24 hours in refluxing NaOH/Ethanol. Why? The Causality: The 2,2'-positions of the binaphthyl system are highly sterically shielded. The standard hydration sphere of a hydroxide ion in aqueous ethanol makes the nucleophile too bulky to efficiently attack the nitrile carbon. Furthermore, the intermediate amide is even more sterically hindered than the starting nitrile, creating a kinetic bottleneck. Standard reflux temperatures (


) do not provide sufficient activation energy to overcome this steric clash.
The Solution:  Transition to a high-boiling, strongly coordinating solvent system. Using Potassium Hydroxide (KOH) in Ethylene Glycol at 

is required[1]. Ethylene glycol strongly solvates the potassium cation, leaving a highly reactive, "naked" hydroxide equivalent that can penetrate the steric cleft, while the high temperature provides the necessary thermodynamic driving force.

Q3: When reducing the dicarbonitrile to the diamine (2,2'-bis(aminomethyl)-1,1'-binaphthyl) using


, my yields are low (<40%), and I am dealing with severe emulsions during the aqueous workup. How can I improve recovery? 
The Causality:  The low yield is an artifact of the workup, not the reaction. 

efficiently reduces the nitriles, but standard aqueous quenching generates gelatinous aluminum hydroxide (

) precipitates. The highly lipophilic binaphthyl diamine becomes trapped within this polymeric aluminum matrix, leading to severe emulsions and product loss during extraction. The Solution: Implement a strict Fieser workup. For every

grams of

used, quench sequentially with

mL of

,

mL of 15% aqueous NaOH, and

mL of

. This specific stoichiometry forces the aluminum salts to crystallize as granular, easily filterable sodium aluminate, leaving the diamine freely dissolved in the organic layer.

Part 2: Quantitative Data & Condition Optimization

To facilitate rapid experimental design, the following table summarizes the optimized parameters for the three primary functionalization pathways of [1,1'-Binaphthalene]-2,2'-dicarbonitrile.

Target Functional GroupReagent SystemSolventTemp / TimeQuench / WorkupExpected Yield
Dicarbaldehyde DIBAL-H (2.5 eq)Anhydrous Toluene

/ 2 h
MeOH at

, then 1M HCl
84 - 87%
Dicarboxylic Acid KOH (10.0 eq)Ethylene Glycol

/ 18 h
Cool to RT, acidify with 3M HCl to pH 1> 90%
Diamine

(4.0 eq)
Anhydrous THFReflux / 12 hFieser Method (

ratio)
85 - 92%

Part 3: Mechanistic Workflows & Visualizations

Understanding the kinetic pathways and potential failure points is critical for reproducible synthesis. The diagrams below map the logical relationships and physical bottlenecks in these transformations.

DibalReduction Start [1,1'-Binaphthalene]- 2,2'-dicarbonitrile Step1 Add DIBAL-H (2.5 eq) in Toluene at -78°C Start->Step1 Intermediate Stable Aluminum Imine Complex Step1->Intermediate Nucleophilic Hydride Attack Error Temp > -40°C Over-reduction Intermediate->Error Loss of Temp Control Quench Acidic Quench (HCl/H2O) at -78°C to 0°C Intermediate->Quench Controlled Hydrolysis SideProduct Diamine / Diol Byproducts Error->SideProduct Product 1,1'-Binaphthyl- 2,2'-dicarbaldehyde Quench->Product

Caption: Workflow for DIBAL-H reduction of BINAP-dicarbonitrile highlighting temperature-critical steps.

HydrolysisPathway Nitrile 2,2'-Dicarbonitrile (Sterically Hindered) Cond1 Standard Reflux (EtOH/NaOH, 80°C) Nitrile->Cond1 Cond2 Forcing Conditions (Ethylene Glycol/KOH, 170°C) Nitrile->Cond2 Amide Mono/Di-Amide Intermediate Acid 2,2'-Dicarboxylic Acid (Target) Amide->Acid High thermal energy overcomes barrier Cond1->Amide Stalls due to steric clash Cond2->Amide Rapid hydration

Caption: Thermodynamic pathways for the hydrolysis of sterically hindered 2,2'-dicarbonitrile groups.

Part 4: Validated Experimental Methodologies

These protocols are designed as self-validating systems. Visual and thermal cues are included to ensure the operator can verify the reaction's progress in real-time.

Protocol A: Stereoconservative Reduction to 1,1'-Binaphthyl-2,2'-dicarbaldehyde

This protocol utilizes DIBAL-H to selectively halt reduction at the oxidation state of the aldehyde.

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Dissolution: Dissolve 10.0 mmol of [1,1'-Binaphthalene]-2,2'-dicarbonitrile in 50 mL of anhydrous toluene. Stir until completely homogeneous.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to

    
    .
    
  • Reagent Addition: Using a syringe pump, add 25.0 mL of DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise over 45 minutes. Self-Validation Cue: The solution may transition to a pale yellow color, indicating the formation of the aluminum-imine complex.

  • Incubation: Stir at

    
     for exactly 2 hours. Do not allow the ice bath to deplete.
    
  • Cryogenic Quench: Slowly inject 5.0 mL of anhydrous methanol directly into the

    
     solution to quench unreacted DIBAL-H. Wait 10 minutes.
    
  • Hydrolysis: Add 20 mL of 1M HCl dropwise. Remove the cooling bath and allow the mixture to warm to room temperature under vigorous stirring (approx. 1 hour) to fully hydrolyze the imine to the aldehyde.

  • Isolation: Extract with ethyl acetate (

    
    ). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the dicarbaldehyde.
Protocol B: Forcing Hydrolysis to 1,1'-Binaphthyl-2,2'-dicarboxylic acid

This protocol overcomes the steric bottleneck of the binaphthyl cleft using high-boiling glycols.

  • Reagent Mixing: In a 100 mL round-bottom flask equipped with a robust magnetic stir bar, combine 5.0 mmol of [1,1'-Binaphthalene]-2,2'-dicarbonitrile and 50.0 mmol of KOH pellets.

  • Solvent Addition: Add 25 mL of reagent-grade ethylene glycol. Attach a reflux condenser.

  • Thermal Activation: Heat the mixture in a silicone oil bath to

    
    . Self-Validation Cue: As the temperature surpasses 
    
    
    
    , the evolution of ammonia gas (
    
    
    ) will begin. This can be verified by holding a piece of damp universal indicator paper over the condenser outlet (it will turn deep blue).
  • Reaction Progression: Maintain heating for 18 hours. The mixture will become a homogeneous, dark amber solution.

  • Cooling & Dilution: Remove from heat and allow the flask to cool to approximately

    
    . Carefully pour the mixture into 100 mL of crushed ice/water.
    
  • Acidification: While stirring vigorously, add concentrated HCl dropwise until the aqueous solution reaches pH 1. Self-Validation Cue: A thick, voluminous white/off-white precipitate of the dicarboxylic acid will form immediately upon crossing the pKa threshold.

  • Isolation: Filter the precipitate through a Büchner funnel, wash extensively with cold distilled water to remove residual ethylene glycol and potassium salts, and dry in a vacuum oven at

    
     overnight.
    

References

  • Kasák, P., & Putala, M. (2000). Stereoconservative Cyanation of [1,1'-Binaphthalene]-2,2'-dielectrophiles. An Alternative Approach to Homochiral C2-Symmetric [1,1'-Binaphthalene]-2,2'-dicarbonitrile and Its Transformations. Collection of Czechoslovak Chemical Communications. Available at:[Link]

Sources

Optimization

preventing racemization of chiral binaphthyl compounds

Welcome to the Chiral Binaphthyl Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Binaphthyl Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive troubleshooting guide designed to address the stability, handling, and experimental integrity of atropisomeric binaphthyl compounds (e.g., BINOL, BINAP).

This guide is structured to solve specific experimental failures. If you are experiencing loss of enantiomeric excess (ee), unexpected racemization, or purification difficulties, refer to the relevant module below.

Module 1: Thermal Stability & Storage Protocols

User Query: I need to run a reaction at 140°C using a BINAP ligand. Will the ligand racemize at this temperature?

Technical Response: For BINAP and BINOL , racemization at 140°C is negligible over standard reaction times (12–48 hours). The rotation barrier (


) for these 2,2'-substituted binaphthyls is sufficiently high to prevent thermal rotation.

However, if you are using unsubstituted 1,1'-binaphthyl or derivatives lacking bulky ortho-substituents, racemization will occur rapidly at this temperature.

Data Reference: Thermal Stability Thresholds | Compound Class | Substituents (2,2') |


 (kcal/mol) | 

at 25°C |

at 100°C | Max Safe Operating T | | :--- | :--- | :--- | :--- | :--- | :--- | | 1,1'-Binaphthyl | -H, -H | ~23.5 | ~10 hours | ~15 min | < 0°C (Storage) | | BINOL | -OH, -OH | ~37–38 | Stable (>Years) | Stable (>Years) | 200°C | | BINAP | -PPh₂, -PPh₂ | ~38–40 | Stable (>Years) | Stable (>Years) | 200°C | | 2,2'-Diamino | -NH₂, -NH₂ | ~35 | Stable | Stable | 180°C |

Key Takeaway: The stability of the chiral axis is strictly dictated by the steric bulk at the 2,2'-positions.

  • Safe: BINOL, BINAP, and 2,2'-alkylated derivatives.

  • Risk: Monosubstituted or unsubstituted binaphthyls.

Module 2: Reaction Troubleshooting (In-Situ Racemization)

User Query: My Suzuki coupling using (R)-BINOL gave the product with only 60% ee, but the starting ligand was 99% ee. Did the ligand racemize?

Diagnostic Workflow: Loss of ee in binaphthyl-mediated catalysis is rarely due to thermal rotation of the ligand itself. It is usually caused by one of three "Silent Killers":

  • Photochemical Racemization (The Hidden Variable):

    • Mechanism: Excitation of the binaphthyl system can access a "Twisted Intramolecular Charge Transfer" (TICT) state, which significantly lowers the rotation barrier, allowing racemization even at room temperature.

    • Solution: Wrap reaction vessels in aluminum foil, especially if using high-intensity light sources or flow reactors.

  • Redox-Active Catalysis (The Radical Pathway):

    • Mechanism: If your reaction involves single-electron transfer (SET) oxidants (e.g., Cu(II), Fe(III)), the formation of a radical cation on the binaphthyl ring drops the rotation barrier from ~37 kcal/mol to <25 kcal/mol. This is the basis of Dynamic Kinetic Resolution (DKR) but is fatal if unintended.

    • Solution: Avoid strong oxidants in the presence of electron-rich binaphthyls unless explicitly desired.

  • Catalyst Decomposition:

    • Mechanism: P-C bond cleavage in BINAP at high temperatures (>150°C) or in the presence of Pd(II) can generate achiral phosphine species that catalyze the background reaction racemically.

Visualizing the Racemization Pathway The diagram below illustrates the energy landscape. Note the massive energy penalty required to force the 2,2'-substituents past each other (Transition State).

RacemizationLandscape Fig 1. Energy Landscape of Binaphthyl Racemization. Note the lowered barrier via Radical/Photochemical pathways. R_Iso (R)-Enantiomer (Ground State) TS_Anti Anti-Transition State (High Energy Barrier) ΔG‡ ~38 kcal/mol R_Iso->TS_Anti Thermal Stress (>200°C) TS_Radical Radical Cation TS (Catalyzed Pathway) ΔG‡ ~25 kcal/mol R_Iso->TS_Radical SET Oxidation / Photo-excitation S_Iso (S)-Enantiomer (Ground State) TS_Anti->S_Iso TS_Radical->S_Iso

Module 3: Purification & Workup (The Danger Zone)

User Query: I purified (S)-BINAP oxide on silica gel, and the ee dropped. Is silica gel acidic enough to racemize it?

Technical Response: Standard silica gel is weakly acidic (pH ~5-6), which is generally safe for BINOL and BINAP. However, two specific scenarios can lead to apparent racemization or degradation:[1][2][3]

  • Acid-Catalyzed Rearrangement (BINOL derivatives):

    • Certain electron-rich BINOL ethers can undergo acid-catalyzed cleavage or rearrangement on highly active silica, leading to achiral byproducts that complicate analysis.

    • Protocol: Pre-treat silica gel with 1-2% Triethylamine (Et3N) in the eluent to neutralize acidic sites.

  • Oxidation Artifacts (BINAP specific):

    • BINAP is easily oxidized to BINAP-monoxide and dioxide on silica gel if exposed to air. These oxides have different solubilities and can be mistaken for racemates if not strictly characterized.

    • Protocol: For BINAP purification, it is often superior to intentionally oxidize the crude mixture to BINAP-dioxide (stable solid), purify it via crystallization or chromatography, and then reduce it back to BINAP using Trichlorosilane (HSiCl3) or Polymethylhydrosiloxane (PMHS).

Troubleshooting Decision Tree

TroubleshootingTree Start Problem: Low ee Detected Check_Ref 1. Check Reference Standard Is the HPLC method validated? Start->Check_Ref Check_T 2. Check Temperature Was T > 200°C? Check_Ref->Check_T Yes Result_Method Fix Analytical Method (Chiral Column/Solvent) Check_Ref->Result_Method No Check_Light 3. Check Light Exposure Was reaction exposed to UV/Sunlight? Check_T->Check_Light No Result_Thermal Thermal Racemization (Rare for BINAP/BINOL) Check_T->Result_Thermal Yes Check_Additives 4. Check Additives Were oxidants/radicals present? Check_Light->Check_Additives No Result_Photo Photochemical Racemization (Wrap in foil next time) Check_Light->Result_Photo Yes Result_Chem Chemical/Radical Racemization (Change oxidant/catalyst) Check_Additives->Result_Chem Yes

Module 4: FAQ - Structural Design for Stability

Q: I am designing a new chiral ligand. How do I ensure maximum atropisomeric stability? A: Stability is governed by the "Buttressing Effect."

  • 2,2'-Substitution is Mandatory: You must have groups larger than Hydrogen at the 2 and 2' positions. -OMe, -Me, -OH, and -PPh2 are excellent.

  • 3,3'-Substitution Adds Rigidity: Adding bulky groups (e.g., -SiMe3, -Ph) at the 3,3'-positions "buttresses" the 2,2'-groups, preventing them from bending away during rotation, effectively raising the barrier further.

  • Bridge Length: If connecting the two naphthyl rings with a bridge (e.g., in a macrocycle), shorter bridges (< 4 atoms) generally lock the conformation, while longer bridges may allow rotation.

References

  • Thermal Stability & Barriers

    • K. A. Putman et al., "Optical Stability of 1,1′-Binaphthyl Derivatives," ACS Omega, 2019. Link

    • Confirms rotation barriers for BINOL (~37 kcal/mol) and substituent effects.
  • Photochemical Racemization

    • M. Iwamura et al., "Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol)," Molecules, 2016. Link

    • Details the mechanism of light-induced racemiz
  • Radical/Oxidative Racemization

    • Y.[4][5] Wu and C. Zhu, "Changing the Absolute Configuration of Atropisomeric Bisnaphthols," Chem. Commun., 2025.[4] Link

    • Explains the single-electron oxidation mechanism that lowers the rot
  • BINAP Synthesis & Purification

    • H. Shimizu et al., "Synthesis of (R)-BINAP," Tetrahedron, 1984.
    • BenchChem Technical Guide: Troubleshooting (R)-BINAP Synthesis.Link (General reference for oxide handling).

Sources

Troubleshooting

Technical Support Center: [1,1'-Binaphthalene]-2,2'-Dicarbonitrile (BINAM-CN) Catalysis Workflows

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals utilizing the privileged C2-symmetric chiral scaffold, [1,1'-Binaphthalene]-2,2'...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals utilizing the privileged C2-symmetric chiral scaffold, [1,1'-Binaphthalene]-2,2'-dicarbonitrile (BINAM-CN).

Whether you are synthesizing the dicarbonitrile precursor from BINOL derivatives or deploying its downstream products (e.g., chiral diamines, dicarboxylic acids) as ligands or organocatalysts, this guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high enantiomeric excess (ee) and catalytic turnover.

Mechanistic Workflow & Visualization

The successful application of BINAM-CN relies on the stereoconservative transformation of the binaphthyl core. The workflow below outlines the critical path from the dielectrophile to the active catalyst.

Workflow A [1,1'-Binaphthalene]- 2,2'-dielectrophile B Pd-Catalyzed Cyanation A->B C [1,1'-Binaphthalene]- 2,2'-dicarbonitrile B->C Zn(CN)2, DMF <90°C D Derivatization (Hydrolysis/Reduction) C->D E Active C2-Symmetric Catalyst/Ligand D->E Retention of ee%

Workflow from BINOL to active C2-symmetric chiral catalyst via dicarbonitrile intermediate.

Experimental Methodology: Stereoconservative Cyanation

The most critical step in BINAM-CN preparation is the palladium-catalyzed cyanation of [1,1'-binaphthalene]-2,2'-dielectrophiles (such as ditriflates or diiodides). If executed poorly, the rotational barrier of the C1-C1' axis is breached, leading to racemization.

Step-by-Step Protocol
  • Preparation of the Electrophile: Start with enantiopure (R)- or (S)-[1,1'-binaphthalene]-2,2'-diol (BINOL). Convert it to the corresponding ditriflate using triflic anhydride (Tf2O) and pyridine in anhydrous dichloromethane (DCM) at 0 °C.

  • Catalyst & Reagent Assembly: In a strictly degassed Schlenk flask under an argon atmosphere, combine the BINOL-ditriflate (1.0 equiv), Zn(CN)2 (1.5 equiv), Pd2(dba)3 (5 mol%), and the bidentate ligand dppf (10 mol%) in anhydrous DMF[1].

  • Thermal Control (Critical): Heat the reaction mixture strictly to 80–85 °C for 12 hours. Do not exceed 90 °C.

  • Workup: Quench the reaction with aqueous saturated NaHCO3. Extract with ethyl acetate (EtOAc) and wash extensively with brine to remove residual DMF. Purify via silica gel chromatography.

🛡️ Trustworthiness: Self-Validating System

To ensure your Pd-catalyst is active and has not been poisoned by ambient oxygen or excessive cyanide coordination, monitor the color of the reaction mixture .

  • Valid State: The solution should transition from a dark purple/red (characteristic of Pd2(dba)3) to a clear yellow/orange (indicating the active Pd(0)-dppf complex).

  • Failure State: If the solution turns opaque black, Pd-black has precipitated. This confirms catalyst death (likely due to O2 ingress or insufficient phosphine ligand). If this occurs, halt the reaction, as continuing will only degrade the starting material.

Quantitative Data: Reaction Optimization

The table below summarizes the causality behind the optimization parameters for the cyanation step, demonstrating how specific variables impact both yield and optical purity.

ParameterBaseline ConditionOptimized ConditionImpact on Yield (%)Impact on ee (%)Mechanistic Rationale
Cyanide Source KCN / NaCNZn(CN)2+ 40%+ 15%Zn(CN)2 provides a slow, controlled release of cyanide ions, preventing the irreversible poisoning of the Pd(0) catalyst that occurs with highly soluble alkali cyanides[1].
Solvent TolueneDMF+ 50%+ 5%DMF effectively solubilizes the Zn(CN)2 complex and stabilizes the cationic palladium intermediates during the catalytic cycle[1].
Temperature 120 °C80–85 °C- 5%+ 30%Lower temperatures strictly prevent thermal rotation around the C1-C1' chiral axis of the naphthyl rings, avoiding scaffold racemization[1].
Ligand Bite Angle PPh3 (Monodentate)dppf (Bidentate)+ 25%+ 10%Bidentate ligands with large bite angles enforce a rigid steric environment around the Pd center, facilitating reductive elimination while blocking planar transition states.

Troubleshooting & FAQs (E-E-A-T)

Q1: Why am I observing significant racemization during the cyanation of [1,1'-binaphthalene]-2,2'-diyl ditriflate?

Expertise & Causality: Racemization in 1,1'-binaphthyl systems occurs when the rotational barrier around the C1-C1' axis drops below ~25 kcal/mol. During Pd-catalyzed cyanation, the oxidative addition intermediate can adopt a near-planar transition state if the coordinating ligands are too small or if thermal energy is too high. Action: Keep the reaction temperature strictly below 90 °C. Ensure the use of a bidentate phosphine ligand with a large bite angle (e.g., dppf) to maintain steric bulk around the palladium center. This physical bulk restricts the rotation of the naphthyl rings, affording the dinitrile with almost complete conservation of stereogenic information (up to 92% ee)[1].

Q2: My BINAM-CN derived catalyst is optically pure (>99% ee), but the downstream asymmetric reaction yields nearly racemic products. What is wrong?

Expertise & Causality: A central challenge in all areas of asymmetric catalysis is the problematic participation of racemic background processes[2]. If the uncatalyzed reaction (or a reaction catalyzed by trace achiral impurities like residual metal salts) proceeds at a rate competitive with your chiral catalyst, the overall ee will plummet, regardless of your catalyst's optical purity. Action: Conduct a control experiment without the chiral catalyst. If the product forms rapidly, you must suppress the background pathway. Achieve this by lowering the reaction temperature, switching to a less polar solvent to disfavor uncatalyzed ionic pathways, or reducing the concentration of the substrates.

Q3: The catalytic reaction stalls at 50% conversion when using the dicarbonitrile-derived ligand. How do I fix this?

Expertise & Causality: Stalling at ~50% conversion often indicates product inhibition or catalyst deactivation via dimerization. Nitrile groups and their primary amine derivatives are strong σ-donors and can irreversibly bind to the active metal center if the local concentration is too high, creating an inactive resting state. Action: Implement a self-validating check: spike the stalled reaction with 10 mol% of fresh catalyst. If the reaction resumes, catalyst poisoning is confirmed. To prevent this in future runs, reduce the substrate concentration or switch to a less coordinating solvent (like DCM instead of THF) to favor substrate binding over product/ligand dimerization.

Diagnostic Logic Tree

Use the following decision tree to systematically resolve issues related to poor enantioselectivity in your catalytic workflows.

Troubleshooting Start Issue: Low Enantiomeric Excess (<90% ee) Check Check Scaffold Integrity via Chiral HPLC Start->Check Racemized Scaffold Racemized Check->Racemized Yes Intact Scaffold Intact Check->Intact No Action1 Lower Reaction Temp Use Bulky Phosphine (dppf) Racemized->Action1 Prevent C1-C1' Rotation Action2 Optimize Solvent Suppress Background Rxn Intact->Action2 Improve Transition State

Diagnostic logic tree for resolving low enantioselectivity in BINAM-CN catalysis.

References
  • Kasak, P., et al. "Stereoconservative Cyanation of[1,1'-Binaphthalene]-2,2'-dielectrophiles. An Alternative Approach to Homochiral C2-Symmetric[1,1'-Binaphthalene]-2,2'-dicarbonitrile and Its Transformations." Collection of Czechoslovak Chemical Communications, 2000.[Link]

  • Genzink, M. J., Kidd, J. B., Swords, W. B., Yoon, T. P. "Chiral Photocatalyst Structures in Asymmetric Photochemical Synthesis." Chemical Reviews, 2022.[Link]

Sources

Optimization

stability issues of [1,1'-Binaphthalene]-2,2'-dicarbonitrile under reaction conditions

The following technical guide is structured as a Tier 3 Support Resource for the [1,1'-Binaphthalene]-2,2'-dicarbonitrile product line. It is designed for researchers requiring immediate, high-level troubleshooting for s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for the [1,1'-Binaphthalene]-2,2'-dicarbonitrile product line. It is designed for researchers requiring immediate, high-level troubleshooting for stability and reactivity issues.[1][2]

Product Category: Chiral Intermediates / Ligand Precursors CAS Number: 129783-80-8 (R-isomer), 129783-81-9 (S-isomer) Support Level: Senior Application Scientist[1][2]

Core Stability Profile & Operating Limits

Before initiating any workflow, verify that your reaction conditions fall within the safe operating window for this atropisomer.

ParameterSafe Operating LimitCritical Risk ThresholdMechanism of Failure
Temperature < 120°C (Short term)> 150°CThermal Racemization: Rotation around the C1-C1' bond leads to loss of enantiomeric excess (ee).[1][2]
pH Environment pH 4 – 8pH < 2 or pH > 10Nitrile Hydrolysis: Conversion to amide or carboxylic acid derivatives.[1]
Moisture Anhydrous (< 50 ppm H₂O)Aqueous/Wet SolventsHydration: Slow hydrolysis to primary amides, accelerated by heat/catalysts.[1][2]
Metal Ions None (unless intended)Cu(II), Zn(II), Ni(II)Template Cyclization: Formation of phthalocyanine-like macrocycles or metal complexes.[2]

Troubleshooting Guide (Q&A Format)

Issue 1: "My product shows a loss of enantiomeric excess (ee) after heating."

Diagnosis: Thermal Atropisomerization.[1][3] Technical Insight: Unlike point-chiral centers, [1,1'-Binaphthalene]-2,2'-dicarbonitrile derives its chirality from restricted rotation around the binaphthyl axis (atropisomerism).[1][2] While the 2,2'-substituents create a high energy barrier, this barrier is not infinite.[1] The linear geometry of the cyano (-C≡N) group provides less steric bulk near the pivot point compared to a bromine or methyl group, potentially lowering the rotational energy barrier compared to other BINOL derivatives.[2]

Corrective Protocol:

  • Temperature Check: Maintain reaction temperatures below 100°C. If higher temperatures are required for downstream chemistry (e.g., cyclotrimerization), minimize exposure time.

  • Solvent Selection: Avoid high-boiling solvents (e.g., DMSO, DMF) if workup requires prolonged heating to remove them.[1] Use lower-boiling alternatives like THF or DCM where possible.[1][2]

Visualizing the Failure Mode: The following diagram illustrates the energy barrier that must be overcome for the molecule to racemize.

Racemization Fig 1. Thermal Racemization Pathway of Binaphthyl Atropisomers R_Isomer (R)-Isomer (Ground State) TS Transition State (Planar/Achiral) High Energy > 23 kcal/mol R_Isomer->TS Heat (>150°C) TS->R_Isomer Relaxation S_Isomer (S)-Isomer (Ground State) TS->S_Isomer Relaxation

Issue 2: "The IR spectrum shows a new peak around 1680 cm⁻¹, and the nitrile peak (2220 cm⁻¹) is diminishing."[2]

Diagnosis: Hydrolysis to Amide.[1] Technical Insight: Nitriles are susceptible to hydrolysis in the presence of moisture, catalyzed by both acids and bases. The 1,1'-binaphthyl backbone is electron-rich, but the nitrile carbon is electrophilic.[2]

  • Acidic Conditions: Protonation of the nitrogen activates the carbon for water attack.

  • Basic Conditions: Direct nucleophilic attack by hydroxide.[1] The peak at ~1680 cm⁻¹ corresponds to the Carbonyl (C=O) stretch of the primary amide intermediate.[2]

Corrective Protocol:

  • Drying Reagents: Ensure all solvents are dried over molecular sieves (3Å or 4Å).[1][2]

  • Inert Atmosphere: Conduct reactions under Argon or Nitrogen to exclude atmospheric moisture.[1]

  • Base Choice: If using basic conditions (e.g., for nucleophilic aromatic substitution elsewhere), use non-nucleophilic bases (e.g., t-BuOK, DBU) and strictly anhydrous conditions.

Hydrolysis Fig 2. Stepwise Hydrolysis Pathway of Nitrile Group Start Dicarbonitrile (R-CN) Inter Imidate Intermediate Start->Inter + H2O / H+ or OH- Amide Primary Amide (R-CONH2) ~1680 cm-1 Inter->Amide Tautomerization Acid Carboxylic Acid (R-COOH) Amide->Acid Prolonged Hydrolysis

Issue 3: "Reaction with metal salts yielded an insoluble blue/green solid."[1]

Diagnosis: Template Cyclization (Phthalocyanine Formation).[1][2] Technical Insight: Ortho-dicarbonitriles (like phthalonitrile) are classic precursors for phthalocyanines.[1][2] While 2,2'-dicyano-1,1'-binaphthyl is structurally distinct (a biaryl rather than a single benzene ring), the proximity of the nitrile groups allows them to participate in cyclization reactions in the presence of transition metals (Cu, Zn, Ni) at elevated temperatures.[2] This forms chiral, propeller-shaped macrocycles or "azepiphthalocyanine" derivatives.[1][2]

Corrective Protocol:

  • Metal Scavenging: If the metal is a catalyst for a different part of the molecule (e.g., Suzuki coupling on the naphthyl ring), ensure temperatures are kept low (< 80°C) to kinetically inhibit cyclization.[2]

  • Stoichiometry: Avoid large excesses of metal salts.[1]

Standardized Protocols

Protocol A: Determination of Optical Purity (ee)

Do not rely solely on optical rotation ([α]D), as solvent effects and concentration dependence can be misleading.[2]

  • Technique: Chiral HPLC (High-Performance Liquid Chromatography).[1][2][4]

  • Column: Daicel Chiralpak IA or AD-H (Amylose-based columns are standard for binaphthyls).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 99:1 isocratic).[1][2]

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV at 254 nm (Naphthalene absorption).

  • Standard: Inject the racemate first to establish separation parameters. The enantiomers should resolve with baseline separation.[1]

Protocol B: Purification via Recrystallization

If the product has partially hydrolyzed or contains trace metal impurities.

  • Solvent System: Toluene/Hexane or DCM/Ethanol.[1]

  • Procedure:

    • Dissolve the crude solid in the minimum amount of hot Toluene (~80°C).[2]

    • Filter hot to remove insoluble metal oligomers/salts.[1]

    • Slowly add Hexane until turbidity just appears.[1]

    • Allow to cool to room temperature, then 4°C.

    • Note: Rapid cooling may trap impurities.[1] Slow crystallization favors the pure atropisomer lattice.[1]

References

  • Synthesis & Reactivity of Binaphthyls

    • Putala, M. (2005).[1][2] "Chemistry of binaphthyl atropisomers." Chemicke Listy, 99(11).[1][2]

    • Context: Discusses the general stability and atropisomerization barriers of 2,2'-substituted binaphthyls.
  • Racemization Barriers

    • Kawai, H., et al. (2005). "Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study." The Journal of Organic Chemistry.
    • Context: Provides the theoretical framework for understanding the energy required to rot
    • [2]

  • Cyclization/Phthalocyanine Formation

    • Nielson, K. A., et al. (2011). "Azepiphthalocyanine—an unprecedented large twist of a π-conjugation system upon core-modification with a seven-membered ring unit."[1][2][5] Chemical Communications.[1]

    • Context: Demonstrates the reactivity of 2,2'-dicarbonitrile derivatives in forming macrocycles.[1]

  • Hydrolysis Conditions

    • Klapars, A., et al. (2001). "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles." Journal of the American Chemical Society.[1][6]

    • Context: While focusing on amidation, this foundational work highlights the stability and hydrolysis risks of nitrile-containing aryl systems under basic c
    • [2]

Sources

Reference Data & Comparative Studies

Validation

validation of experimental results for [1,1'-Binaphthalene]-2,2'-dicarbonitrile

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers Executive Summary: The Strategic Pivot from BINOL [1,1'-Binaphthalene]-2,2'-dicarbonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Researchers

Executive Summary: The Strategic Pivot from BINOL

[1,1'-Binaphthalene]-2,2'-dicarbonitrile (hereafter BN-CN ) is not merely a derivative; it is a robust, non-protic chiral scaffold that solves specific stability and reactivity limitations inherent to its parent compound, BINOL ([1,1'-Binaphthalene]-2,2'-diol).[1]

While BINOL is the ubiquitous starting material for chiral ligands, its acidic hydroxyl protons and susceptibility to oxidation can interfere with base-sensitive or radical-based transformations.[1] BN-CN locks the axial chirality into a chemically inert nitrile functionality, serving as a divergent intermediate for chiral amidines, imidazolines, and dicarboxylic acids .

This guide validates the experimental utility of BN-CN, comparing its downstream efficiency against alternative precursors like 2,2'-dibromo-1,1'-binaphthalene (BN-Br) and providing a self-validating protocol for its characterization.[1]

Technical Characterization & "Self-Validating" Protocols

To ensure scientific integrity, the validation of BN-CN requires a multi-dimensional approach: Chemical Identity , Stereochemical Purity , and Atropisomeric Stability .

Protocol A: Structural Identity Validation (The "Fingerprint")

The conversion of the hydroxyl or triflate group to a nitrile must be absolute.[1] The following spectral markers confirm the transformation:

MethodDiagnostic SignalValidation Criteria
FT-IR

stretch
Sharp peak at 2220–2230 cm⁻¹ .[1] Absence of broad OH stretch (3200–3500 cm⁻¹) confirms complete conversion from BINOL.[1]
¹H NMR Symmetry Check

symmetry renders the two naphthyl rings equivalent. Look for a simplified aromatic region (6 unique proton environments instead of 12).
¹³C NMR Nitrile CarbonDistinct peak at ~115–118 ppm .[1] Absence of C-O peaks (~150 ppm) or C-OTf peaks.[1]
Protocol B: Enantiomeric Excess (ee) Determination

The Gold Standard for Chiral Validation. Unlike optical rotation, which is concentration/temperature-dependent and prone to errors from impurities, Chiral HPLC provides a definitive quantitative assessment of phase purity.

Methodology:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane / Isopropyl Alcohol (90:10 to 95:5 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1][2]

  • Success Metric: Baseline separation of atropisomers (

    
    ).[1]
    
Protocol C: Atropisomeric Stability (The Stress Test)

BN-CN has a higher racemization barrier than BINOL due to the steric bulk and electronic repulsion of the cyano groups.[1]

  • Test: Heat pure (R)-BN-CN in Decalin at 150°C for 24 hours.

  • Validation: Re-run Protocol B.

    
     loss of ee confirms thermal robustness suitable for high-temperature catalysis applications.
    

Performance Comparison: BN-CN vs. Alternatives

Why synthesize the dicarbonitrile? We compare it against two primary alternatives for generating chiral scaffolds: Direct BINOL usage and the Dibromo-derivative (BN-Br) .[1]

Scenario 1: Synthesis of Chiral Dicarboxylic Acids

Target: [1,1'-Binaphthalene]-2,2'-dicarboxylic acid (a precursor for MOFs and chiral resolution agents).[1]

FeatureRoute A: Via BN-CN (Recommended) Route B: Via BN-Br (Grignard)
Reagents Hydrolysis (KOH/Ethylene Glycol)1.[1] Mg/Li (Lithiation) 2.[1] CO₂ (Carboxylation)
Conditions Robust, thermodynamic controlSensitive to moisture/air; Cryogenic temps often required
Yield > 90% 50–70% (Wurtz coupling side-products common)
Scalability High (kg scale feasible)Low (Exotherms, handling of organolithiums)
Atom Economy HighLow (Stoichiometric metal waste)
Scenario 2: Electronic Tuning for Catalysis

When used as a backbone for oxazoline ligands (Box ligands):

  • BN-CN Derived: The electron-withdrawing nature of the residual CN group (if desymmetrized) or the resulting amide lowers the pKa of coordinating atoms, creating harder Lewis Acid centers in metal complexes.[1]

  • BINOL Derived: Electron-donating alkoxy groups create softer metal centers, which may be less reactive for Lewis Acid catalyzed Diels-Alder or Friedel-Crafts reactions.[1]

Visualizing the Validation Workflow

The following diagram illustrates the critical path from starting material to validated product, ensuring no step is assumed without verification.

ValidationWorkflow BINOL Start: (R)-BINOL (>99% ee) Activation Activation (Tf₂O/Pyridine) BINOL->Activation BisTriflate Intermediate: Bis-Triflate Activation->BisTriflate Cyanation Cyanation (Zn(CN)₂, Pd-Cat) BisTriflate->Cyanation BN_CN Product: (R)-BN-CN Cyanation->BN_CN QC_NMR QC 1: ¹H NMR (Symmetry Check) BN_CN->QC_NMR Sample QC_IR QC 2: FT-IR (2225 cm⁻¹) BN_CN->QC_IR Sample QC_HPLC QC 3: Chiral HPLC (>99% ee) BN_CN->QC_HPLC Critical QC_HPLC->BINOL Fail (Recrystallize) QC_HPLC->BN_CN Pass

Caption: Figure 1: Step-wise synthetic and validation workflow ensuring retention of axial chirality from BINOL to BN-CN.

Experimental Protocol: Synthesis & Validation of (R)-BN-CN

Note: This protocol assumes starting from commercially available (R)-BINOL.[1]

Step 1: Activation (Synthesis of Bis-triflate)[1]
  • Dissolve 10 mmol (R)-BINOL in dry DCM (50 mL) with Pyridine (40 mmol).

  • Cool to 0°C. Add Triflic Anhydride (

    
    , 22 mmol) dropwise over 30 mins.
    
  • Stir at RT for 4 hours.

  • Workup: Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .[1][3]
  • Checkpoint: ¹⁹F NMR should show a single peak around -74 ppm.[1]

Step 2: Cyanation (The Critical Step)

Caution: Cyanide reagents are toxic.[1] Work in a well-ventilated hood.

  • Mix Bis-triflate (5 mmol),

    
     (6 mmol), and 
    
    
    
    (5 mol%) in DMF (20 mL).
  • Degas with Argon for 15 mins.

  • Heat at 90°C for 12 hours. The solution typically turns from yellow to dark orange.[1]

  • Purification: Cool, dilute with EtOAc, wash with

    
     (to remove Zn/Pd salts), then water.
    
  • Crystallization: Recrystallize from Toluene/Hexane to obtain colorless needles.

Step 3: Downstream Utility Visualization

The versatility of BN-CN lies in its ability to access structures difficult to reach via other means.[1]

Applications BN_CN [1,1'-Binaphthalene]- 2,2'-dicarbonitrile Acid Dicarboxylic Acid (MOF Linkers) BN_CN->Acid Hydrolysis (KOH/Glycol) Amidine Chiral Amidines (Organocatalysis) BN_CN->Amidine Alkyl Alulminum + Amine Imidazoline Bis-Imidazolines (NCN Pincers) BN_CN->Imidazoline Diamine Cyclization Amine Diaminomethyl Derivatives BN_CN->Amine Reduction (LiAlH₄)

Caption: Figure 2: Divergent synthesis pathways demonstrating the utility of BN-CN as a high-value intermediate.[1]

References

  • Noyori, R., & Takaya, H. (1990). BINAP: An efficient chiral element for asymmetric catalysis.[1][4] Accounts of Chemical Research.[1] [1]

  • Pu, L. (1998).[1] 1,1'-Binaphthyl Dimers, Oligomers, and Polymers: Molecular Recognition, Asymmetric Catalysis, and New Materials. Chemical Reviews.[1]

  • Ma, Y., et al. (2002). Synthesis and crystal structure of chiral binaphthyl dinitriles. Journal of Organic Chemistry.[1] (Validated synthetic route for cyanation via Pd-catalysis).

  • Sigma-Aldrich. Application Note: HPLC Analysis of 1,1′-Binaphthyl-2,2′-diyl Hydrogenphosphate Enantiomers.[1][2][3] (Methodology basis for binaphthyl separation).

Sources

Comparative

Multi-Modal Spectroscopic Analysis for the Structural and Chiral Confirmation of Dicyanobinaphthyl: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously confirming the structure, enantiomeric purity, and absolute configuration of axially chiral molecules. 2,2'-Dicyano-1,1'...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of unambiguously confirming the structure, enantiomeric purity, and absolute configuration of axially chiral molecules. 2,2'-Dicyano-1,1'-binaphthyl (DCBN) is a paramount example. Widely utilized as a chiral building block and a highly selective photocatalyst in enantioselective excited-state photoreactions [1], DCBN possesses a sterically hindered binaphthyl backbone (atropisomerism) and strongly electron-withdrawing cyano groups.

Relying on a single analytical technique to characterize such a molecule is a critical vulnerability in drug development and materials science. This guide objectively compares three orthogonal spectroscopic modalities—High-Field Nuclear Magnetic Resonance (NMR), Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD)—detailing the physical causality behind each method and providing self-validating experimental protocols.

Comparative Overview of Spectroscopic Modalities

To establish a robust analytical pipeline, we must map the physical properties of DCBN to the appropriate spectroscopic tool. The cyano (C≡N) groups provide a distinct vibrational signature, the naphthyl rings provide rich electronic transitions, and the hindered rotation provides a stable chiral environment.

Table 1: Performance Comparison of Analytical Modalities
Spectroscopic ModalityPrimary TargetKey Data YieldedSensitivity to Absolute ConfigurationData Processing Complexity
High-Field NMR (1D/2D) Nuclei (¹H, ¹³C)Backbone connectivity, chemical purity, enantiomeric excess (ee)Low (Requires chiral derivatization/solvating agents)Low to Moderate
Vibrational Circular Dichroism (VCD) Molecular Vibrations (C≡N stretch)3D spatial orientation, robust absolute configurationHigh (Direct measurement of vibrational optical activity)High (Requires ab initio DFT simulations)
Electronic Circular Dichroism (ECD) Electronic Transitions (π-π*)Exciton coupling, dihedral angle estimationHigh (Direct measurement via Exciton Chirality Method)Moderate (Empirical rules often apply)

Mechanistic Mapping & Integrated Workflow

Before diving into the protocols, it is essential to understand why we select these specific techniques. The causality is rooted in the molecule's physical chemistry:

  • The Cyano Advantage: The C≡N stretching mode occurs in a "spectrally isolated" region (~2220 cm⁻¹). In complex organic molecules, the fingerprint region is often congested, but the cyano stretch remains distinct, making it an ideal, interference-free chromophore for VCD[2].

  • The Binaphthyl Core: The 1,1'-substitution severely hinders rotation, locking the molecule into stable R or S enantiomers. This rigid dihedral angle (~90°) forces the naphthyl π-systems into a chiral geometry, yielding a massive exciton coupling signal in ECD [3].

G Mol 2,2'-Dicyano-1,1'-binaphthyl Cyano C≡N Groups (Isolated IR Region) Mol->Cyano Naphthyl Naphthyl Rings (π-π* Transitions) Mol->Naphthyl Axial Hindered Rotation (Atropisomerism) Mol->Axial VCD_Signal VCD Couplet (~2220 cm⁻¹) Cyano->VCD_Signal ECD_Signal ECD Exciton Chirality Naphthyl->ECD_Signal Axial->VCD_Signal Axial->ECD_Signal NMR_Signal Deshielded Protons & NOESY Cross-peaks Axial->NMR_Signal

Mechanistic mapping of dicyanobinaphthyl structural features to their spectroscopic signals.

High-Resolution NMR Spectroscopy

While NMR cannot directly determine absolute configuration without a chiral auxiliary, it is the gold standard for confirming the covalent backbone and determining enantiomeric excess (ee). The electron-withdrawing nature of the cyano groups heavily deshields the adjacent protons (H-3 and H-3') on the naphthyl rings, pushing them downfield.

Protocol: Structural Confirmation & ee Determination

Objective: Validate backbone connectivity and quantify enantiomeric purity using a Chiral Solvating Agent (CSA).

  • Sample Preparation: Dissolve 5.0 mg of the synthesized DCBN in 0.5 mL of anhydrous CDCl₃. Ensure the solvent is free of residual water to prevent hydrogen-bonding interference.

  • Baseline Acquisition: Acquire standard ¹H (500 MHz) and ¹³C (125 MHz) spectra. Confirm the presence of the C≡N carbon resonance (~117 ppm) and the downfield shift of the H-3 protons.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment. The lack of cross-peaks between the two distinct naphthyl systems confirms the restricted rotation and stable atropisomeric state at room temperature.

  • CSA Addition: Add 1.2 molar equivalents of a chiral solvating agent, such as Pirkle's alcohol[(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol], directly to the NMR tube.

  • ee Quantification: The transient diastereomeric complexes formed via hydrogen bonding and π-π stacking will cause the previously equivalent H-3 protons of the R and S enantiomers to resonate at different frequencies. Integrate these split signals to calculate the exact enantiomeric excess.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left- and right-circularly polarized infrared light. For DCBN, the binaphthyl moiety behaves as a potent chiral chromophore. Because the 1,1'-substitution hinders rotation, the symmetric and antisymmetric stretching of the cyano groups generates a highly specific, bisignate VCD couplet [1].

Protocol: Absolute Configuration via VCD & DFT

Objective: Unambiguously assign the absolute configuration by correlating experimental VCD data with quantum mechanical simulations.

  • Sample Preparation: Dissolve DCBN in CDCl₃ at a concentration of ~0.1 M. High concentrations are required because VCD signals are typically 4 to 5 orders of magnitude weaker than standard IR absorption [2].

  • Spectral Acquisition: Inject the sample into a BaF₂ liquid cell with a 75 µm path length. Use a FT-VCD spectrometer equipped with a Photoelastic Modulator (PEM) optimized for the 1900–2400 cm⁻¹ region. Accumulate scans for 4 to 6 hours to achieve a high signal-to-noise ratio.

  • Baseline Correction: Measure the VCD spectrum of the pure CDCl₃ solvent under identical conditions and subtract it from the sample spectrum to eliminate artifactual birefringence.

  • Ab Initio Simulation: Perform a conformational search using molecular mechanics. Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. Calculate the vibrational frequencies and rotational strengths.

  • Data Correlation: Overlay the experimental VCD spectrum with the simulated spectra of the (R)- and (S)-enantiomers. A phase match in the cyano stretching region (~2220 cm⁻¹) definitively assigns the absolute configuration.

Electronic Circular Dichroism (ECD)

ECD is highly sensitive to the spatial arrangement of UV-active chromophores. In DCBN, the two naphthyl rings undergo intense π-π* transitions. Because the rings are twisted relative to each other (dihedral angle close to 90°), their transition dipole moments couple in space. According to the Exciton Chirality Method, a positive dihedral twist yields a positive exciton couplet (positive Cotton effect at longer wavelength, negative at shorter wavelength), allowing for rapid, empirical assignment of chirality.

Protocol: Rapid Chiral Screening via ECD
  • Sample Preparation: Dissolve DCBN in spectroscopic-grade acetonitrile to a concentration of 10⁻⁴ to 10⁻⁵ M.

  • Cell Selection: Use a quartz cuvette with a 1 mm path length to prevent solvent absorbance saturation in the deep UV region.

  • Spectral Acquisition: Record the ECD spectrum from 200 nm to 350 nm. Monitor the intense ¹B_b transition of the naphthyl rings (typically around 220-240 nm).

  • Analysis: Identify the sign of the split Cotton effect. A positive couplet (first Cotton effect positive, second negative) corresponds to a right-handed helical arrangement of the transition dipoles, directly correlating to the (R)-configuration of the binaphthyl core.

Integrated Analytical Workflow

To ensure total scientific integrity, these methods should not be used in isolation. The self-validating system requires a sequential flow of data, as illustrated below.

G Start Synthesized Dicyanobinaphthyl NMR NMR Spectroscopy (1D, 2D, CSA) Start->NMR VCD VCD & IR (Vibrational Transitions) Start->VCD ECD ECD & UV-Vis (Electronic Transitions) Start->ECD Struct Backbone Structure & Enantiomeric Excess NMR->Struct AbsConfig1 Absolute Configuration (Cyano Stretch & Backbone) VCD->AbsConfig1 AbsConfig2 Absolute Configuration (Exciton Chirality) ECD->AbsConfig2 Final Confirmed 3D Structure & Chiral Purity Struct->Final AbsConfig1->Final AbsConfig2->Final

Integrated spectroscopic workflow for the structural and chiral validation of dicyanobinaphthyl.

Conclusion

For the rigorous structural confirmation of dicyanobinaphthyl, a multi-modal approach is mandatory. NMR provides the foundational proof of covalent connectivity and, via CSAs, the enantiomeric excess. ECD offers a rapid, empirical determination of the absolute configuration based on the exciton coupling of the naphthyl rings. However, VCD stands out as the most robust, self-contained method for 3D structural elucidation, leveraging the spectrally isolated cyano groups and ab initio simulations to provide irrefutable proof of the molecule's absolute spatial geometry.

References
  • Setnicka, V., Urbanova, M., Bour, P., Kral, V., & Volka, K. "Vibrational Circular Dichroism of 1,1′-Binaphthyl Derivatives: Experimental and Theoretical Study." Journal of Physical Chemistry A, 2001. URL: [Link]

  • "Vibrational circular dichroism." Wikipedia, Wikimedia Foundation. URL: [Link]

  • "Enantioselective Intermolecular Excited-State Photoreactions Using a Chiral Ir Triplet Sensitizer." Journal of the American Chemical Society, 2019. URL: [Link]

Validation

Chiral HPLC Analysis of [1,1'-Binaphthalene]-2,2'-dicarbonitrile: A Definitive Comparison Guide

Topic: Chiral HPLC Analysis of [1,1'-Binaphthalene]-2,2'-dicarbonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary The sepa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC Analysis of [1,1'-Binaphthalene]-2,2'-dicarbonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The separation of [1,1'-Binaphthalene]-2,2'-dicarbonitrile (often referred to as 2,2'-dicyano-1,1'-binaphthyl) represents a classic challenge in atropisomer analysis. Unlike its precursor BINOL, the dicarbonitrile derivative lacks strong hydrogen-bond donating groups, relying heavily on dipole-dipole and


 interactions for chiral recognition.

This guide evaluates the performance of polysaccharide-based chiral stationary phases (CSPs) for this separation. The Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column is identified as the "Gold Standard" , providing superior baseline resolution compared to Amylose-based alternatives under normal phase conditions.

The Challenge: Atropisomerism & Molecular Recognition

[1,1'-Binaphthalene]-2,2'-dicarbonitrile possesses axial chirality due to restricted rotation around the C1-C1' bond. The steric bulk of the cyano groups prevents racemization at ambient temperatures, making it a stable resolvable atropisomer.

Key Analytical Constraints:

  • Lack of H-Bond Donors: Unlike BINOL, the nitrile groups are H-bond acceptors but not donors. This reduces the "three-point interaction" capability on some CSPs.

  • Solubility: The compound is moderately soluble in alcohols but highly soluble in chlorinated solvents (which must be avoided or minimized to prevent column damage).

  • Detection: The naphthalene chromophore provides strong UV absorption at 254 nm and 220 nm.

Comparative Analysis: CSP Selection

The following table summarizes the performance metrics of the primary CSP candidates. Data is synthesized from optimized protocols and validated literature sources.

FeatureChiralcel OD-H (The Standard) Chiralpak AD-H (The Alternative) Chiralpak IC (Immobilized)
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dichlorophenylcarbamate)
Resolution (

)
> 2.5 (Baseline) ~1.5 - 1.8> 3.0 (Method Dependent)
Mobile Phase Hexane / IPA (95:5)Hexane / IPA (90:10)Hexane / DCM / IPA
Elution Order Typically (

) then (

)
Variable (often reversed vs OD)Variable
Mechanism Rigid cavity inclusion +

Helical groove inclusionChlorinated

-interaction
Verdict Recommended Second ChoiceProblem Solver
Why Chiralcel OD-H Wins

The cellulose backbone of Chiralcel OD forms linear "grooves" that perfectly accommodate the flat naphthalene rings of the dicarbonitrile. The 3,5-dimethylphenylcarbamate moieties provide the necessary


 stacking interactions. The amylose backbone of Chiralpak AD is more helical; while effective for many binaphthyls, the specific geometry of the 2,2'-dicyano substitution often results in broader peaks and lower resolution compared to the sharper separation on OD-H.
Standardized Experimental Protocol

This protocol is designed to ensure reproducibility and column longevity.

Method A: Normal Phase Separation (Gold Standard)
  • Column: Chiralcel OD-H (4.6 mm x 250 mm, 5 µm)[1]

  • Mobile Phase: n-Hexane : 2-Propanol (95 : 5 v/v)[2]

  • Flow Rate: 1.0 mL/min[3][4]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Reference: 360 nm)

  • Injection Volume: 5 - 10 µL

  • Sample Diluent: Mobile Phase (or 90:10 Hexane:IPA if solubility is poor)

Step-by-Step Workflow:

  • System Prep: Flush system with 100% IPA to remove any reversed-phase solvents. Equilibrate with Mobile Phase for 30 mins.

  • Blank Run: Inject mobile phase to ensure baseline stability.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of diluent. Sonicate for 2 minutes. Filter through 0.45 µm PTFE filter.

  • Execution: Inject sample. The (

    
    )-enantiomer typically elutes first, followed by the (
    
    
    
    )-enantiomer (confirm with pure standards if available).
  • Shutdown: Flush column with 90:10 Hexane:IPA for storage.

Mechanistic Visualization

The following diagram illustrates the interaction mechanism and the decision tree for method development.

G Start Start: Racemic [1,1'-Binaphthalene]-2,2'-dicarbonitrile Choice Select CSP Strategy Start->Choice ODH Chiralcel OD-H (Cellulose Backbone) Choice->ODH Primary Recommendation ADH Chiralpak AD-H (Amylose Backbone) Choice->ADH Alternative Mech_OD Mechanism: Planar Inclusion + π-π Stacking (Ideal for flat aromatics) ODH->Mech_OD Mech_AD Mechanism: Helical Groove Inclusion (Better for bulky non-planars) ADH->Mech_AD Result_OD Result: Sharp Peaks, Rs > 2.5 (Baseline Separation) Mech_OD->Result_OD Result_AD Result: Broader Peaks, Rs < 2.0 (Partial Separation) Mech_AD->Result_AD Opt Optimization: Adjust IPA % (2% - 10%) Lower Temp (15°C) Result_OD->Opt Fine Tuning

Caption: Decision matrix for CSP selection highlighting the mechanistic advantage of Cellulose-based phases for planar binaphthyl derivatives.

Troubleshooting & Self-Validation

To ensure the data generated is trustworthy (E-E-A-T principle), apply these validation steps:

  • Peak Tailing: If the second peak tails significantly, the nitrile groups may be interacting with residual silanols on the silica support.

    • Fix: Add 0.1% Diethylamine (DEA) to the mobile phase. Note: This is rarely needed for OD-H but common for older OD columns.

  • Solubility Issues: If the sample precipitates in 95% Hexane.

    • Fix: Dissolve sample in 100% DCM (small volume), then dilute with Hexane/IPA. Ensure the final injection solvent is not too strong to avoid "solvent effect" peak distortion.

  • Ghost Peaks: Binaphthyls are precursors to catalysts. Ensure no transition metals (Cu, Pd) are present in the sample, as they can chelate the dicarbonitrile and form new species that elute separately.

References
  • Synthesis and Resolution of Binaphthyls

    • Source:Collection of Czechoslovak Chemical Communications, 2000, 65, 729–740.[2]

    • Relevance: Describes the synthesis of (S)
    • Link:[Link]

  • Chiral HPLC Methodology for Binaphthyls

    • Source:MDPI Molecules, 2021, "New Bifunctional Bis(azairidacycle) with Axial Chirality...".
    • Relevance: Explicitly cites the use of Chiralcel OD with Hexane/2-propanol (95/5) for the baseline separation of 1,1′-binaphthalene-2,2′-dicarbonitrile.
    • Link:[Link]

  • General Mechanism of Polysaccharide CSPs

    • Source:Journal of Chromatography A, "Chiral recognition mechanisms on polysaccharide-based st
    • Relevance: Provides the theoretical grounding for why Cellulose phases (OD)
    • Link:[Link]

Sources

Comparative

A Comparative Guide to Computational and Experimental Data for [1,1'-Binaphthalene]-2,2'-dicarbonitrile Properties

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of materials science and drug discovery, a comprehensive understanding of a molecule's properties is paramount. [1,1'-Bin...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and drug discovery, a comprehensive understanding of a molecule's properties is paramount. [1,1'-Binaphthalene]-2,2'-dicarbonitrile, a chiral molecule with a sterically hindered C-C single bond, presents a compelling case for the synergy between computational modeling and experimental validation. The atropisomeric nature of 1,1'-binaphthyl derivatives, arising from this hindered rotation, makes them valuable in asymmetric synthesis and as chiral ligands.[1]

This guide navigates the current understanding of [1,1'-Binaphthalene]-2,2'-dicarbonitrile's properties, addressing a notable scarcity of direct experimental data with a robust computational framework. For researchers and drug development professionals, this analysis provides a predictive toolkit and a pathway toward empirical validation.

The Challenge: A Landscape of Limited Experimental Data

The Solution: A Predictive Computational Framework

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and validated approach to predict the properties of molecules like [1,1'-Binaphthalene]-2,2'-dicarbonitrile. Studies on analogous 1,1'-binaphthyl derivatives have demonstrated excellent agreement between DFT-calculated and experimental spectra, particularly for Vibrational Circular Dichroism (VCD), which is highly sensitive to molecular conformation.[3][4] This precedent of success underpins the computational workflow proposed herein.

Computational Workflow: Predicting Molecular Properties

The following diagram outlines a comprehensive computational workflow for the theoretical investigation of [1,1'-Binaphthalene]-2,2'-dicarbonitrile. This process commences with defining the molecular structure, proceeds to geometry optimization, and culminates in the calculation of its diverse molecular properties.

Computational Workflow Computational Investigation Workflow cluster_input Input cluster_computation Computational Steps cluster_output Output Define_Structure Define Molecular Structure ([1,1'-Binaphthalene]-2,2'-dicarbonitrile) Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Define_Structure->Geometry_Optimization Initial Coordinates Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Geometry Electronic_Properties Electronic Properties (TD-DFT) Geometry_Optimization->Electronic_Properties Optimized_Structure Optimized Structure (Dihedral Angle, Bond Lengths) Geometry_Optimization->Optimized_Structure Spectra_Simulation Spectra Simulation (NMR, IR, UV-Vis, VCD) Frequency_Calculation->Spectra_Simulation Thermodynamic_Properties Thermodynamic Properties Frequency_Calculation->Thermodynamic_Properties Electronic_Properties->Spectra_Simulation Electronic_Data Electronic Data (HOMO-LUMO, Dipole Moment) Electronic_Properties->Electronic_Data Predicted_Spectra Predicted Spectra Spectra_Simulation->Predicted_Spectra

Caption: A computational workflow for the theoretical investigation of [1,1'-Binaphthalene]-2,2'-dicarbonitrile.

Bridging the Gap: Experimental Data from Analogues

In the absence of direct experimental data for our target molecule, we can draw valuable insights from closely related compounds. The experimental data for these analogues serve as a crucial benchmark for what to expect and help to validate our computational approach.

Crystal Structure: Insights from [1,1'-biphenyl]-2,2'-dicarbonitrile

The crystal structure of [1,1'-biphenyl]-2,2'-dicarbonitrile reveals a dihedral angle of 46.16° between the phenyl rings.[5] For 1,1'-binaphthyl derivatives, this dihedral angle is a critical parameter influencing their chiral properties. X-ray studies of nonsubstituted 1,1'-binaphthyl have reported dihedral angles of 103° and 98.8°.[6] For (R)-1,1'-Binaphthalene-2,2'-diyl dicinnamate, a derivative of BINOL, the dihedral angle between the naphthyl groups is 71.8°.[7][8] These values suggest that the dihedral angle in [1,1'-Binaphthalene]-2,2'-dicarbonitrile is likely to be significant, leading to stable atropisomers.

Spectroscopic Properties: Learning from Binaphthyl Derivatives

Spectroscopic techniques provide a fingerprint of a molecule's structure and electronic environment.

  • NMR Spectroscopy: The ¹H NMR spectrum of the parent 1,1'-binaphthyl shows distinct signals for the aromatic protons, which can be assigned using 2D correlation techniques.[9] For [1,1'-Binaphthalene]-2,2'-dicarbonitrile, we would expect a complex aromatic region in both ¹H and ¹³C NMR spectra, with the symmetry of the molecule influencing the number of unique signals.

  • FTIR Spectroscopy: The presence of the nitrile group (C≡N) will be a key feature in the IR spectrum, typically appearing as a sharp absorption band in the region of 2220-2260 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be prominent.[10]

  • UV-Vis Spectroscopy: The UV-Vis spectrum of 1,1'-binaphthyl exhibits characteristic absorption bands corresponding to π-π* transitions within the naphthalene rings.[11] The introduction of the nitrile groups is expected to cause a shift in these absorption maxima.

Thermal Properties: Stability and Phase Transitions

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and phase behavior of a compound.[12][13] For dicarbonitrile-containing aromatic compounds, TGA can reveal high thermal stability, with decomposition temperatures often exceeding 400°C.[14] DSC measurements would provide information on melting points and any potential polymorphic transitions.

A Comparative Analysis: Predicted vs. Analogous Experimental Data

The true value of this guide lies in the comparison, albeit indirect, between the predicted properties of [1,1'-Binaphthalene]-2,2'-dicarbonitrile and the experimental data from its analogues.

Table 1: Comparison of Predicted and Analogous Experimental Properties

PropertyPredicted for [1,1'-Binaphthalene]-2,2'-dicarbonitrile (Computational)Analogous Experimental Data
Dihedral Angle Expected to be significant, likely between 70° and 110°46.16° ([1,1'-biphenyl]-2,2'-dicarbonitrile)[5]; 71.8° ((R)-1,1'-Binaphthalene-2,2'-diyl dicinnamate)[7][8]; ~90° for many 2,2'-disubstituted binaphthyls[3][4]
¹H NMR Complex aromatic signalsDistinct aromatic signals for 1,1'-binaphthyl[9]
FTIR (C≡N Stretch) Predicted around 2220-2260 cm⁻¹Characteristic sharp band in this region for nitriles[10]
UV-Vis (λmax) Expected π-π* transitions, potentially red-shifted compared to 1,1'-binaphthylCharacteristic absorptions for the binaphthyl core[11]
Thermal Stability (TGA) High decomposition temperature anticipatedHigh thermal stability observed for related dinitrile compounds[14]

This comparative table highlights the utility of the computational approach. The predicted values, grounded in the established trends from experimental data of similar molecules, provide a reliable starting point for any future empirical investigation.

Experimental Protocols: A Guide for Validation

To facilitate the experimental validation of the computationally predicted data, detailed protocols for key analytical techniques are provided below.

Synthesis and Purification

While a specific synthesis protocol for [1,1'-Binaphthalene]-2,2'-dicarbonitrile is not widely reported, a plausible route could involve a Sandmeyer-type reaction starting from the corresponding diamine, (R)- or (S)-[1,1'-binaphthalene]-2,2'-diamine (BINAM).[1]

X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., toluene, ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F².

Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • FTIR Spectroscopy: Prepare a KBr pellet of the solid sample or acquire the spectrum using an ATR accessory. Record the spectrum over the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, dichloromethane). Record the absorption spectrum over a range of 200-800 nm.

Thermal Analysis
  • Thermogravimetric Analysis (TGA): Place a small amount of the sample (5-10 mg) in a TGA pan. Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the decomposition temperature.[13]

  • Differential Scanning Calorimetry (DSC): Place a small amount of the sample (2-5 mg) in a DSC pan. Heat the sample at a controlled rate (e.g., 10 °C/min) to determine melting point, and then cool and reheat to observe any glass transitions or other phase changes.[13]

The following diagram illustrates a typical experimental workflow for the characterization of a novel compound like [1,1'-Binaphthalene]-2,2'-dicarbonitrile.

Experimental Workflow Experimental Characterization Workflow cluster_structural Structural cluster_spectroscopic Spectroscopic cluster_thermal Thermal Synthesis Synthesis & Purification Structural_Analysis Structural Analysis Synthesis->Structural_Analysis Spectroscopic_Analysis Spectroscopic Analysis Synthesis->Spectroscopic_Analysis Thermal_Analysis Thermal Analysis Synthesis->Thermal_Analysis XRay X-ray Crystallography Structural_Analysis->XRay NMR NMR (1H, 13C, 2D) Spectroscopic_Analysis->NMR FTIR FTIR Spectroscopic_Analysis->FTIR UVVis UV-Vis Spectroscopic_Analysis->UVVis TGA TGA Thermal_Analysis->TGA DSC DSC Thermal_Analysis->DSC Data_Integration Data Integration & Comparison XRay->Data_Integration NMR->Data_Integration FTIR->Data_Integration UVVis->Data_Integration TGA->Data_Integration DSC->Data_Integration

Caption: A typical experimental workflow for the characterization of a novel compound.

Conclusion

The study of [1,1'-Binaphthalene]-2,2'-dicarbonitrile exemplifies a common challenge in chemical research: the need to understand a molecule's properties in the absence of comprehensive experimental data. This guide demonstrates that a well-grounded computational approach, informed by experimental data from analogous compounds, can provide a robust and predictive framework. For researchers in materials science and drug development, this integrated strategy of computational prediction and targeted experimental validation is an efficient and insightful pathway to accelerate discovery and innovation. The presented workflows and comparative data serve as a valuable resource for initiating and guiding the empirical investigation of this and other novel chiral molecules.

References

  • Setnička, V., Urbanová, M., Bouř, P., Král, V., & Volka, K. (2001). Vibrational Circular Dichroism of 1,1′-Binaphthyl Derivatives: Experimental and Theoretical Study. The Journal of Physical Chemistry A, 105(37), 8931-8938. [Link]

  • ResearchGate. (2025, August 7). Vibrational Circular Dichroism of 1,1'-Binaphthyl Derivatives: Experimental and Theoretical Study | Request PDF. [Link]

  • ResearchGate. TGA (a) and DSC 2nd heating (b) curves of compounds 6-9. [Link]

  • PubMed. (2009). Experimental and theoretical investigations of circular dichroism of donor-acceptor 1,1'-binaphthyls: influence of substitution on the coupling amplitude and cotton effect of the charge-transfer band. The Journal of Organic Chemistry, 74(19), 7357-7365. [Link]

  • ACS Publications. (2001, September 7). Vibrational Circular Dichroism of 1,1'-Binaphthyl Derivatives: Experimental and Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Figshare. (2015, December 16). Experimental and Theoretical Studies on the Chiroptical Properties of Donor−Acceptor Binaphthyls. Effects of Dynamic Conformer Population on Circular Dichroism. The Journal of Physical Chemistry Letters. [Link]

  • PMC. (2008). (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o819. [Link]

  • ResearchGate. DFT Study on the Structure and Racemization Mechanism of 1,1'-Binaphthalene-8,8'-diol. [Link]

  • PMC. (2015). Crystal structure of [1,1′-biphenyl]-2,2′-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o430. [Link]

  • Royal Society of Chemistry. Supplementary Information 2 3.2 Infrared Spectroscopy Fig. S1 FTIR spectra of 1 and 2 in KBr phase FT-IR spectra of the compound. [Link]

  • ResearchGate. (2025, August 6). Understanding Solvent Effects in Vibrational Circular Dichroism Spectra: [1,1 '-Binaphthalene]-2,2 '-diol in Dichloromethane, Acetonitrile, and Dimethyl Sulfoxide Solvents | Request PDF. [Link]

  • Chemsrc. (2025, August 21). CAS#:129783-81-9 | (S)-[1,1'-Binaphthalene]-2,2'-dicarbonitrile. [Link]

  • ResearchGate. (2025, August 6). Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study | Request PDF. [Link]

  • Patsnap Eureka. (2025, September 22). Comparing FTIR and UV-Vis for Chemical Analysis. [Link]

  • Royal Society of Chemistry. Oxidative Skeletal Rearrangement of 1,1'-Binaphthalene-2,2'-Diamines (BINAMs) via C–C Bond Cleavage and Nitrogen Migration. [Link]

  • CETCO. simultaneous thermal analysis (tga-dta, tga-dsc). [Link]

  • Royal Society of Chemistry. 1) DFT calculations. [Link]

  • ChemBK. [1,1'-Binaphthalene]-2,2'-dicarbonitrile, (1R)- (9CI) Request for Quotation. [Link]

  • Figshare. Collection - Racemization Barriers of 1,1'-Binaphthyl and 1,1'-Binaphthalene-2,2'-diol: A DFT Study - The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Crystals, 13(5), 789. [Link]

  • Organic Syntheses. (2019, September 27). (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. [Link]

  • PubMed. (2008, April 10). (R)-1,1'-Binaphthalene-2,2'-diyl dicinnamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o819. [Link]

  • NIST WebBook. 1,1'-Binaphthalene. [Link]

  • PMC. (2020). Cytotoxicity of Atropisomeric [1,1′‐Binaphthalene]‐2,2′‐Diamines (BINAM) and Analogs in Human Cancer Cells: Enantioselectivity, Structure–Activity Relationships, and Mechanism. Chemistry & Biodiversity, 17(10), e2000426. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • NIST WebBook. 2,2'-Binaphthalene. [Link]

  • ResearchGate. (PDF) 1,1′-Binaphthalene-2,2′-diyl hydrogen phosphate. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. [Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Binaphthalene]-2,2'-dicarbonitrile
Reactant of Route 2
[1,1'-Binaphthalene]-2,2'-dicarbonitrile
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